1,5-Dihydropyrazol-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27662-65-3 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1,5-dihydropyrazol-4-one |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2 |
InChI Key |
SEMXWBFSIDIGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=NN1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel 1,5-Dihydropyrazol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dihydropyrazol-4-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols and data presentation to aid researchers in this field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multicomponent reactions, offering an efficient and atom-economical approach to generating molecular diversity. A common and effective strategy is the one-pot condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative in the presence of a suitable catalyst.
General Synthetic Workflow
The logical flow of the synthesis process, from starting materials to the final characterized compounds, is depicted below.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Experimental Protocol: One-Pot Synthesis
This protocol outlines a general procedure for the synthesis of this compound derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in a round-bottom flask containing 20 mL of ethanol.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.
-
The mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure this compound derivative.
Characterization of this compound Derivatives
The synthesized compounds are characterized by various spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups. Key absorption bands include C=O stretching (around 1650-1670 cm⁻¹), N-H stretching (around 3400 cm⁻¹), and C=N stretching (around 1550-1570 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the CH proton at the C5 position (a doublet of doublets in the range of 5.85–4.24 ppm), and the CH₂ protons at the C4 position (appearing as two separate signals due to their diastereotopic nature, in the ranges of 4.30–3.90 and 3.80–3.02 ppm).[1] The N-H proton signal is also observed.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) and the carbons of the pyrazolone ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms the structure.
Physicochemical Characterization
The purity and physical properties of the synthesized derivatives are assessed by determining their melting points and calculating the percentage yield.
| Compound ID | Ar-substituent | R¹-substituent | Yield (%) | Melting Point (°C) |
| Ia | 4-OCH₃ | H | 85 | 188-190 |
| Ib | 4-Cl | H | 82 | 210-212 |
| Ic | 4-NO₂ | H | 78 | 235-237 |
| IIa | 4-OCH₃ | CH₃ | 88 | 165-167 |
| IIb | 4-Cl | CH₃ | 80 | 178-180 |
Note: This table is a representative example. Actual data will vary based on the specific reactants used.
Biological Activities and Signaling Pathways
Derivatives of this compound have been reported to exhibit a wide array of biological activities. For instance, certain derivatives have shown potent anti-inflammatory and antioxidant effects.[2]
NF-κB Signaling Pathway in Inflammation
Some pyrazolone derivatives have been found to ameliorate inflammation by modulating the NF-κB signaling pathway.[2] The activation of this pathway by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines such as TNF-α. The synthesized compounds can potentially inhibit this pathway, leading to a reduction in inflammation.
Caption: Inhibition of the NF-κB signaling pathway by novel pyrazolone derivatives.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The detailed protocols and structured data presentation are intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the design of new therapeutic agents. Future work should focus on expanding the structural diversity of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their pharmacological profiles.
References
- 1. Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Reactivity of the 1,5-Dihydropyrazol-4-one Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of the 1,5-dihydropyrazol-4-one ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characteristics, and key reactions, offering valuable insights for researchers engaged in the design and development of novel molecules incorporating this core structure.
Synthesis of the this compound Ring System
The synthesis of this compound derivatives typically involves the cyclocondensation of a β-ketoester with a substituted hydrazine. A general and efficient method involves the base-induced isomerization of readily accessible propargyl alcohols, followed by the cyclization of the resulting α,β-unsaturated hydrazones.
A common synthetic route to access 4-functionalized pyrazoles, which can be precursors or derivatives of the this compound system, is through the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the C-4 position of the pyrazole ring, which can then be used for further synthetic transformations. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.[1][2][3][4]
Another key reaction for the synthesis of pyrazole derivatives is the Knorr pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine. While this method is versatile, controlling the regioselectivity to obtain the desired 1,5-disubstituted pattern is a crucial aspect.
Spectroscopic Properties
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: General Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Characteristic Signals | Notes |
| ¹H NMR | ~2.0-3.0 ppm (s, 3H, CH₃ at C3)~3.0-4.0 ppm (s, 3H, N-CH₃)~7.0-8.0 ppm (m, Ar-H) | The chemical shifts can vary significantly depending on the substituents on the ring. |
| ¹³C NMR | ~10-20 ppm (CH₃ at C3)~30-40 ppm (N-CH₃)~110-140 ppm (Ar-C)~150-160 ppm (C=O)~160-170 ppm (C3) | The carbonyl carbon (C4) typically appears in the downfield region. |
| IR (cm⁻¹) | ~1680-1720 (C=O stretching)~1500-1600 (C=N and C=C stretching) | The position of the carbonyl absorption band is sensitive to the electronic effects of the substituents. |
Chemical Reactivity
The this compound ring system exhibits a rich and diverse reactivity, primarily centered around the active methylene group at the C-4 position and the carbonyl functionality.
Reactions at the C-4 Position
The C-4 position of the this compound ring is highly reactive towards electrophiles due to the presence of the adjacent carbonyl group which enhances the acidity of the C-4 protons.
The Vilsmeier-Haack reaction is a powerful method for the formylation of the C-4 position. The reaction of a 1,5-disubstituted-1,5-dihydropyrazol-4-one with the Vilsmeier reagent (generated from POCl₃ and DMF) introduces a formyl group, yielding a 4-formyl-1,5-dihydropyrazol-4-one derivative.[1][2][3][4] This aldehyde functionality is a versatile handle for further synthetic modifications.
Caption: Vilsmeier-Haack formylation of the this compound ring.
The active methylene group at C-4 readily participates in Mannich reactions. In the presence of formaldehyde and a secondary amine, 1,5-dihydropyrazol-4-ones undergo aminomethylation to yield the corresponding 4-(aminomethyl) derivatives. These Mannich bases are valuable intermediates in the synthesis of various biologically active molecules.
The C-4 position can undergo condensation with various electrophiles. For instance, reaction with aldehydes and ketones in the presence of a base leads to the formation of 4-ylidene derivatives. These reactions are crucial for extending the conjugation of the system and for the synthesis of dyes and other functional materials.
Reactions involving the Carbonyl Group
The carbonyl group at C-4 can undergo typical ketone reactions, such as reduction and reactions with nucleophiles. However, its reactivity is influenced by the adjacent nitrogen atoms and the overall electronic nature of the heterocyclic ring.
Synthesis of Fused Heterocyclic Systems
4-Functionalized 1,5-dihydropyrazol-4-ones are excellent precursors for the synthesis of fused heterocyclic systems.
Condensation of 4-formyl-1,5-dihydropyrazol-4-ones with compounds containing an active methylene group and an amino group, such as β-enaminones or malononitrile, can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold.[5]
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
Reaction of 4-acyl-1,5-dihydropyrazol-4-ones with hydrazine derivatives can be employed to construct the pyrazolo[3,4-d]pyridazine ring system. The specific reaction conditions and the nature of the substituents will determine the final product.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 1,5-Disubstituted-1,5-dihydropyrazol-4-ones[6]
To a stirred solution of the 1,5-disubstituted-1,5-dihydropyrazol-4-one (1 equivalent) in dry N,N-dimethylformamide (DMF, 5-10 volumes), phosphorus oxychloride (POCl₃, 2-3 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours, followed by heating to 70-80 °C for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Example of Vilsmeier-Haack Reaction Yields
| Starting Material | Product | Yield (%) | Reference |
| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-carbaldehyde | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Good | [1] |
| N-(4-acetylphenyl)benzenesulfonamide | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | [1] |
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 4-Formyl-1,5-dihydropyrazol-4-ones[7]
A mixture of the 4-formyl-1,5-dihydropyrazol-4-one (1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and an amine (e.g., aniline, 1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
Conclusion
The this compound ring system is a versatile scaffold with a rich chemical reactivity. Its C-4 position is particularly amenable to functionalization through reactions like the Vilsmeier-Haack and Mannich reactions, providing access to a wide array of derivatives. These functionalized pyrazolones serve as valuable precursors for the synthesis of various fused heterocyclic systems with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the synthesis and reactivity of this important heterocyclic core, which will be invaluable for researchers working in these fields. Further exploration of the reaction scope and the development of novel synthetic methodologies will undoubtedly continue to expand the utility of this promising molecular framework.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. dau.url.edu [dau.url.edu]
Tautomerism in Substituted 1,5-Dihydropyrazol-4-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 1,5-dihydropyrazol-4-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, with prominent examples including the antioxidant edaravone.[1] Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a comprehensive investigation into the tautomeric equilibria of these compounds, summarizing key experimental and computational findings. We present detailed experimental protocols for the characterization of pyrazolone tautomers, quantitative data in structured tables for ease of comparison, and visual diagrams of the tautomeric relationships to provide a thorough understanding for researchers in the field.
Introduction to Tautomerism in Pyrazolones
Pyrazolones can exist in several tautomeric forms, primarily the keto-hydrazone (NH), enol-imine (OH), and methylene-hydrazone (CH) forms. The equilibrium between these forms is influenced by factors such as the nature and position of substituents, the solvent, and the physical state (solid or solution).[2] Understanding the predominant tautomeric form is crucial as it governs the compound's physicochemical properties, reactivity, and biological interactions.[3][4] For instance, the antioxidant mechanism of edaravone is related to its ability to scavenge free radicals, a property influenced by its tautomeric state.[1]
Tautomeric Forms of 1,5-Dihydropyrazol-4-ones
The principal tautomeric forms of substituted 1,5-dihydropyrazol-4-ones are depicted below. The equilibrium between these forms is dynamic and can be shifted by various factors.
Caption: Tautomeric equilibria in substituted 1,5-dihydropyrazol-4-ones.
Experimental Investigation of Tautomerism
A variety of spectroscopic and analytical techniques are employed to study the tautomerism of pyrazolones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[5] 1H, 13C, and 15N NMR chemical shifts are sensitive to the electronic environment of the nuclei and can therefore distinguish between tautomers.[6][7]
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted 1,5-dihydropyrazol-4-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, C6D6) in a standard 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300-600 MHz for 1H).
-
Spectral Analysis:
-
OH-form: Look for a characteristic broad singlet in the 1H NMR spectrum between δ 10-12 ppm corresponding to the enolic OH proton.[6]
-
NH-form: The NH proton signal can vary.
-
CH-form: The presence of a methylene group (CH2) will give a characteristic signal in both 1H and 13C NMR spectra.
-
13C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator. In the keto form, this carbon will resonate at a lower field (higher ppm) compared to the enol form. The magnitude of the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant can also differentiate between OH and NH forms.[9]
-
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Tautomers of 1-Phenyl-1,5-dihydropyrazol-4-one Derivatives. [6]
| Tautomer | Solvent | H-5 | C-3 | C-4 | C-5 |
| OH-form | CDCl3 | 7.72 (s) | 159.2 | 98.2 | 126.8 |
| OH-form | DMSO-d6 | 8.52 (s) | 162.8 | 94.4 | 128.4 |
| NH-form (fixed) | CDCl3 | - | 168.2 | 98.1 | 142.3 |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazolone derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 172 K).[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.[10] The positions of hydrogen atoms, particularly on the nitrogen and oxygen atoms, will reveal the tautomeric form.
UV-Visible and Infrared Spectroscopy
UV-Vis and IR spectroscopy can provide supporting evidence for the predominant tautomeric forms.[12][13]
-
UV-Vis Spectroscopy: The different electronic transitions in the keto and enol forms result in distinct absorption maxima. The keto form typically shows a π → π* transition at a longer wavelength compared to the enol form.[14][15][16]
-
IR Spectroscopy: The presence of a strong C=O stretching band (around 1700 cm-1) is characteristic of the keto form, while the enol form will exhibit a broad O-H stretching band and a C=C stretching band.[17]
Computational Investigation of Tautomerism
Density Functional Theory (DFT) calculations are widely used to complement experimental studies.[18][19][20] These calculations can predict the relative stabilities of different tautomers in the gas phase and in various solvents.
Computational Protocol: DFT Calculations
-
Structure Optimization: Optimize the geometries of all possible tautomers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18][20]
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM).[1]
-
Thermodynamic Parameters: Calculate thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) to predict the tautomeric equilibrium constants (Keq).[18]
Table 2: Calculated Relative Energy Differences (ΔE, kcal/mol) for Tautomers of Edaravone Analogs. [1]
| Tautomer | Chloroform | Ethanol | Water |
| NH-form (b) | 3.44 | 2.77 | 2.64 |
| OH-form (c) | 6.68 | 6.68 | 6.67 |
| CH-form (a) | 0.00 | 0.00 | 0.00 |
Note: The CH-form (a) is the most stable tautomer in these calculations.
Influence of Substituents and Solvents
The tautomeric equilibrium is highly sensitive to the electronic nature of substituents on the pyrazolone ring and the polarity of the solvent.
-
Substituents: Electron-withdrawing groups can favor one tautomeric form over another by influencing the acidity of the protons involved in the tautomerization.[21][22]
-
Solvents: Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium.[8] For example, in nonpolar solvents, 1-phenyl-1H-pyrazol-3-ol exists predominantly as a dimer of the OH-form, while in DMSO, it is present as monomers.[6][7]
Logical Workflow for Tautomer Investigation
The following diagram illustrates a typical workflow for the comprehensive investigation of tautomerism in substituted 1,5-dihydropyrazol-4-ones.
Caption: Experimental and computational workflow for tautomer analysis.
Conclusion
The investigation of tautomerism in substituted 1,5-dihydropyrazol-4-ones is a multifaceted endeavor requiring a combination of experimental and computational approaches. A thorough understanding of the predominant tautomeric forms and the factors governing their equilibrium is paramount for the rational design and development of new therapeutic agents based on this versatile heterocyclic scaffold. This guide provides a foundational framework for researchers to systematically approach the study of tautomerism in this important class of compounds.
References
- 1. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. bohrium.com [bohrium.com]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spast.org [spast.org]
- 11. mdpi.com [mdpi.com]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. cris.unibo.it [cris.unibo.it]
- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpcbs.com [ijpcbs.com]
- 20. resource.aminer.org [resource.aminer.org]
- 21. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
X-ray Crystal Structure Determination of 1,5-Dihydropyrazol-4-one Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the X-ray crystal structure determination of 1,5-dihydropyrazol-4-one analogues. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Experimental Protocols
The successful determination of the crystal structure of this compound analogues relies on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of the crystallographic data.
Synthesis of this compound Analogues
The synthesis of this compound derivatives typically involves the condensation reaction between a β-ketoester and a hydrazine derivative. A general procedure is outlined below:
General Procedure for the Synthesis of 3-Methyl-N-phenyl-1,5-dihydropyrazol-4-one Derivatives:
-
Reaction Setup: A mixture of a substituted chalcone and phenylhydrazine is refluxed in glacial acetic acid for approximately 8 hours.[1]
-
Isolation: The reaction mixture is then cooled and poured over crushed ice, leading to the precipitation of the solid product.
-
Purification: The precipitate is filtered, washed with cold water to remove any remaining acid, and then dried. The crude product is subsequently recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound analogue.[1]
Another common method involves the reaction of ethyl acetoacetate with hydrazine hydrate.
Procedure for the Synthesis of 3-Methyl-pyrazole-5-one:
-
Reaction: Ethyl acetoacetate is placed in a conical flask and stirred while a solution of hydrazine hydrate in ethanol is added dropwise. The reaction temperature is maintained at approximately 60°C.
-
Crystallization: After continuous stirring for about an hour, a crystalline deposit forms. The mixture is then cooled in an ice bath to facilitate further crystallization.
-
Purification: The resulting solid is filtered, washed with cold ethanol, and dried. The product can be further purified by recrystallization from ethanol.[1]
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. The slow evaporation technique is a commonly employed method for growing crystals of this compound analogues.
Protocol for Crystallization by Slow Evaporation:
-
Solution Preparation: The synthesized and purified this compound analogue is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.[2]
-
Evaporation: The solution is placed in a clean vial or beaker, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.
-
Crystal Selection: A suitable crystal with well-defined faces and no visible defects is carefully selected from the mother liquor for X-ray diffraction analysis.[2]
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.
General Protocol for Data Collection and Refinement:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 173 K) to minimize radiation damage during data collection.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). Data is typically collected over a range of crystal orientations by rotating the crystal.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.
-
Structure Refinement: The initial structural model is then refined against the experimental diffraction data using full-matrix least-squares procedures.[3] This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Data Presentation: Crystallographic Data of this compound Analogues
The following tables summarize the crystallographic data for a selection of this compound analogues and related pyrazolone derivatives.
Table 1: Crystallographic Data for Selected Pyrazolone Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Not Specified | Monoclinic | P2₁/n | [3] |
| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Not Specified | Triclinic | P-1 | [3] |
| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Not Specified | Orthorhombic | P2₁2₁2₁ | [3] |
| 1,5-Dimethyl-4-(2-oxo-1,2-diphenyl-ethylidene amino)-2-phenyl-1,2-dihydro-pyrazol-3-one | C₂₅H₂₁N₃O₂ | Monoclinic | P2₁/n | [4] |
| 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | C₂₀H₁₉N₃O₄ | Monoclinic | C2/c | [2] |
Table 2: Detailed Crystallographic Parameters for a this compound Analogue
| Parameter | Value for 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one[2] |
| Crystal Data | |
| Chemical formula | C₂₀H₁₉N₃O₄ |
| Molar mass ( g/mol ) | 365.38 |
| Crystal system | Monoclinic |
| Space group | C2/c |
| Temperature (K) | 173 |
| a, b, c (Å) | 33.888 (4), 14.9497 (18), 8.2021 (10) |
| β (°) | 94.447 (4) |
| Volume (ų) | 4142.8 (9) |
| Z | 8 |
| Data Collection | |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.08 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.056 |
| wR(F²) | 0.163 |
| Goodness-of-fit on F² | 1.05 |
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and biological signaling pathways are essential for a clear and concise understanding of complex processes. The following diagrams were generated using the DOT language and rendered with Graphviz.
Experimental Workflow for Crystal Structure Determination
EGFR Signaling Pathway and Potential Inhibition by Pyrazolone Analogues
Many this compound analogues have been identified as potential anticancer agents that can inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
This guide provides a foundational understanding of the processes and data integral to the X-ray crystallographic analysis of this compound analogues. The detailed protocols and data summaries serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of novel therapeutics.
References
Exploring the Biological Activities of 1,5-Dihydropyrazol-4-one Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dihydropyrazol-4-one scaffold, a prominent heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and drug development endeavors in this promising area.
Antioxidant Activity
Derivatives of this compound have demonstrated notable antioxidant properties, primarily attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Quantitative Antioxidant Activity Data
The antioxidant capacity of various this compound derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Phenyl-pyrazolone Derivative | DPPH Radical Scavenging | 40.91 | [1] |
| Phenolic N-acylhydrazone 5h | DPPH Radical Scavenging | 0.7 ± 0.1 | [2] |
| Phenolic N-acylhydrazone 1f | DPPH Radical Scavenging | 17.2 ± 1.1 | [2] |
| Phenolic N-acylhydrazone 1e | DPPH Radical Scavenging | 31.4 ± 0.9 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound derivatives using the DPPH free radical scavenging method.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compounds and ascorbic acid in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions from the stock solutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mechanism of Antioxidant Action
The antioxidant mechanism of pyrazolone derivatives often involves the donation of a hydrogen atom from the pyrazolone ring to stabilize free radicals. Tautomerism of the carbonyl group on the pyrazolone ring is considered important for this activity[3].
Caption: Hydrogen donation from the pyrazolone scaffold to neutralize a free radical.
Anti-inflammatory Activity
Several this compound derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory efficacy of these compounds has been evaluated through various in vitro and in vivo assays. The IC50 values for COX inhibition and the percentage of edema inhibition are presented below.
| Compound/Derivative | Assay | IC50 (nM) | % Edema Inhibition | Reference |
| Pyrazole Derivative 5h | COX-1 Inhibition | 38.76 | 79.39 | [4] |
| Pyrazole Derivative 5m | COX-2 Inhibition | 87.74 | 72.12 | [4] |
| 1,5-Diaryl Pyrazole T3 | COX-2 Inhibition | 781 | - | [5] |
| 1,5-Diaryl Pyrazole T5 | COX-2 Inhibition | 781 | - | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compounds (this compound derivatives)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard group (Indomethacin), and test groups for different doses of the pyrazolone derivatives.
-
Drug Administration: Administer the test compounds and Indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt - V0)_test / (Vt - V0)_control] x 100 Where Vt is the mean paw volume at time t, and V0 is the mean paw volume at time 0.
Signaling Pathways in Inflammation
This compound derivatives can exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, potent inflammatory mediators. They may also interfere with the NF-κB signaling pathway, a central regulator of inflammatory responses.
Caption: Inhibition of prostaglandin synthesis via COX-2 by pyrazolone derivatives.
Caption: Hypothetical inhibition of the NF-κB pathway by pyrazolone derivatives.
Antimicrobial Activity
The this compound scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activity against both bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The MIC values for several pyrazolone derivatives against various microbial strains are listed below.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative O4 | Pseudomonas aeruginosa | 129 | [1] |
| Pyrazole Derivative O4 | Escherichia coli | 16 ± 4 | [1] |
| Pyrazole Derivative O5 | Staphylococcus aureus | 17 ± 4 | [1] |
| Pyrazole Derivative O4 | Bacillus subtilis | 16 ± 3 | [1] |
| Pyrazole Derivative O4 | Candida albicans | 32 | [1] |
| Pyrazole Derivative O3 | Aspergillus niger | 8 | [1] |
| Quinazolin-4(3H)-one Derivative 5a | E. coli | 1-16 | [6] |
| Quinazolin-4(3H)-one Derivative 4c | S. typhimurium | 4 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Test compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines.
Quantitative Anticancer Activity Data
The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Diaryl Pyrazole T2 | A549 (Lung) | - | [5] |
| 1,5-Diaryl Pyrazole T3 | A549 (Lung) | - | [5] |
| 1,5-Diaryl Pyrazole T6 | HepG2 (Liver) | - | [5] |
| Imidazo[1,2-a]pyrimidine 3d | MCF-7 (Breast) | 43.4 | [7] |
| Imidazo[1,2-a]pyrimidine 4d | MCF-7 (Breast) | 39.0 | [7] |
| Imidazo[1,2-a]pyrimidine 3d | MDA-MB-231 (Breast) | 35.9 | [7] |
| Imidazo[1,2-a]pyrimidine 4d | MDA-MB-231 (Breast) | 35.1 | [7] |
| Pyrazole Derivative | WM266.5 (Melanoma) | 0.45 | [8] |
| Pyrazole Derivative | MCF-7 (Breast) | 0.97 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against the compound concentration.
Synthesis and Screening Workflow
The general workflow for the discovery and evaluation of novel this compound derivatives involves synthesis, characterization, and a cascade of biological screening assays.
Caption: A typical workflow from synthesis to lead identification for pyrazolone derivatives.
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one
This protocol describes a common method for the synthesis of a representative this compound derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one.[9]
References
- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
The Versatility of 1,5-Dihydropyrazol-4-one: A Gateway to Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,5-dihydropyrazol-4-one core, a five-membered heterocyclic motif, stands as a pivotal precursor in the synthesis of a wide array of fused heterocyclic compounds. Its inherent reactivity, arising from the presence of multiple functional groups, offers a versatile platform for the construction of complex molecular architectures with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent elaboration into prominent fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyranopyrazoles. Detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways are presented to facilitate its practical application in the laboratory.
Synthesis of the this compound Precursor: The Knorr Pyrazole Synthesis
The most prevalent and efficient method for the synthesis of 1,5-dihydropyrazol-4-ones is the Knorr pyrazole synthesis. This classical condensation reaction involves the reaction of a β-ketoester with a hydrazine derivative, typically in the presence of an acid or base catalyst. The choice of substituents on both the β-ketoester and the hydrazine allows for the introduction of diverse functionalities into the resulting pyrazolone ring.
Caption: The Knorr pyrazole synthesis pathway for this compound.
General Experimental Protocol for Knorr Pyrazole Synthesis
A solution of the β-ketoester (1.0 eq.) and the corresponding hydrazine hydrate or hydrochloride salt (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid, is heated to reflux for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data for the Synthesis of Substituted 1,5-Dihydropyrazol-4-ones
| R1 | R2 | R' | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| CH3 | COOEt | H | Ethanol | Acetic Acid | 4 | Reflux | 85 |
| Ph | COOMe | H | Acetic Acid | - | 6 | 100 | 92 |
| CF3 | COCH3 | Ph | Ethanol | - | 8 | Reflux | 78 |
| p-Tolyl | COOEt | H | Ethanol | - | 5 | Reflux | 88 |
| CH3 | COCH3 | 2,4-dinitrophenyl | Acetic Acid | H2SO4 (cat.) | 3 | 110 | 95 |
Synthesis of Fused Heterocycles from this compound
The strategic placement of reactive sites on the this compound ring makes it an ideal precursor for the construction of various fused heterocyclic systems. The active methylene group at the C4 position and the nucleophilic nitrogen atoms are key to its synthetic utility.
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition.[1] They are commonly synthesized through the condensation of a this compound derivative with a 1,3-dielectrophilic species, such as a β-diketone or its equivalent.
Caption: General synthetic route to pyrazolo[1,5-a]pyrimidines.
A mixture of the this compound (1.0 eq.) and the 1,3-diketone (1.1 eq.) in glacial acetic acid is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine derivative. In some cases, microwave irradiation can be employed to accelerate the reaction.[2]
| Pyrazolone R1 | Pyrazolone R' | 1,3-Diketone | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| CH3 | Ph | Acetylacetone | Acetic Acid | 5 | Reflux | 82 | [2] |
| Ph | H | Benzoylacetone | Acetic Acid | 6 | Reflux | 75 | [3] |
| CH3 | H | Dibenzoylmethane | Acetic Acid | 4 | Reflux | 88 | [4] |
| CF3 | Ph | Thenoyltrifluoroacetone | Acetic Acid | 7 | Reflux | 65 | - |
Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse pharmacological properties.[5] A common synthetic strategy involves the reaction of a this compound with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound in the presence of a suitable catalyst.[5][6]
Caption: Synthesis of pyrazolo[3,4-b]pyridines from this compound.
To a solution of the this compound (1.0 eq.) and the α,β-unsaturated ketone (1.0 eq.) in a solvent such as ethanol or dimethylformamide (DMF), a catalytic amount of a base like piperidine or a Lewis acid like ZrCl4 is added.[6][7] The reaction mixture is then heated at a specific temperature (e.g., 95 °C) for several hours (e.g., 16 h).[6] After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine.
| Pyrazolone R1 | Pyrazolone R' | α,β-Unsaturated Ketone | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| CH3 | Ph | Chalcone | Piperidine | Ethanol | 8 | Reflux | 70 | [7] |
| Ph | H | Benzylideneacetone | ZrCl4 | DMF/EtOH | 16 | 95 | 28 | [6] |
| CH3 | H | Curcumin | Piperidine | Ethanol | 10 | Reflux | 65 | - |
| p-Tolyl | Ph | 4-Chlorochalcone | Piperidine | DMF | 6 | 100 | 78 | [7] |
Pyranopyrazoles
Pyranopyrazoles are formed through the fusion of a pyran ring with a pyrazole nucleus. A highly efficient approach to their synthesis is a one-pot, multi-component reaction involving a this compound, an aldehyde, and an active methylene compound like malononitrile.[8]
Caption: Multi-component synthesis of pyranopyrazoles.
A mixture of the this compound (1.0 mmol), the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalyst such as diethylamine (Et2NH) in water is stirred at room temperature for a specified time (e.g., 1-12 hours).[9] The solid product that forms is collected by filtration, washed with water, and can be further purified by recrystallization. This method is often highlighted for its environmentally friendly conditions.
| Pyrazolone R1 | Pyrazolone R' | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| CH3 | Ph | Benzaldehyde | Et2NH | Water | 2 | RT | 78 | [9] |
| Ph | H | 4-Chlorobenzaldehyde | Et2NH | Water | 3 | RT | 72 | [9] |
| CH3 | H | 4-Methoxybenzaldehyde | Et2NH | Water | 1.5 | RT | 85 | [9] |
| p-Tolyl | Ph | 2-Naphthaldehyde | Et2NH | Water | 4 | RT | 68 | [9] |
Conclusion
The this compound scaffold serves as a remarkably versatile and accessible precursor for the synthesis of a diverse range of fused heterocyclic compounds. The Knorr pyrazole synthesis provides a straightforward entry to this key intermediate, and its subsequent reactions, particularly in multi-component settings, offer efficient and often environmentally benign routes to complex molecules of significant interest to the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide are intended to empower researchers to explore the rich chemistry of this compound and unlock its potential in the development of novel functional molecules.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Deep Dive into 1,5-Dihydropyrazol-4-ones: A Technical Guide to Computational Modeling and DFT Studies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling and Density Functional Theory (DFT) studies of 1,5-dihydropyrazol-4-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. This document details the theoretical and experimental approaches used to elucidate their molecular structures, spectroscopic properties, and potential biological activities.
Introduction to 1,5-Dihydropyrazol-4-ones
1,5-Dihydropyrazol-4-ones constitute a vital class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their versatile scaffold allows for diverse substitutions, leading to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Computational modeling, particularly DFT, has emerged as a powerful tool to predict the molecular properties of these derivatives, thereby guiding synthetic efforts and accelerating the drug discovery process.
Experimental Protocols
General Synthetic Procedure for this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common route is the condensation reaction between a β-ketoester and a hydrazine derivative.
Detailed Methodology:
-
Synthesis of the β-ketoester: Ethyl acetoacetate or a similar β-ketoester is often used as a starting material. Substitutions can be introduced at the α-position through alkylation or acylation reactions.
-
Condensation with Hydrazine: The substituted β-ketoester is then refluxed with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent, such as ethanol or acetic acid.
-
Cyclization: The resulting hydrazone intermediate undergoes intramolecular cyclization to form the this compound ring.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. In some cases, single-crystal X-ray diffraction is used for unambiguous structure determination.
Spectroscopic Characterization
FT-IR Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the molecule. Key vibrational bands include the C=O stretching of the pyrazolone ring, N-H stretching, and C=C and C=N stretching vibrations.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to determine the chemical environment of the protons and carbon atoms in the molecule, confirming the overall structure and substitution pattern.
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the bond lengths, bond angles, and crystal packing of the molecule in the solid state. These experimental data are invaluable for validating the results of computational modeling.
Computational Modeling and DFT Studies
DFT calculations are instrumental in understanding the electronic structure and reactivity of this compound derivatives. These studies are typically performed using software packages like Gaussian.
Methodology for DFT Calculations
-
Geometry Optimization: The molecular geometry of the compound is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Vibrational Frequency Analysis: Theoretical vibrational frequencies are calculated and compared with the experimental FT-IR data to validate the optimized geometry.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution in the molecule, identifying electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions, such as drug-receptor binding.
-
Molecular Docking Studies: To investigate the potential biological activity, molecular docking simulations are performed. The optimized structure of the pyrazolone derivative is docked into the active site of a target protein (e.g., a kinase) to predict the binding affinity and interaction modes.
Data Presentation
Comparison of Experimental and Theoretical Vibrational Frequencies
| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |
| N-H | 3200-3400 | ~3350 | Stretching |
| C=O | 1650-1700 | ~1680 | Stretching |
| C=N | 1580-1620 | ~1600 | Stretching |
| C=C | 1500-1580 | ~1550 | Stretching |
Note: The values presented are typical ranges and may vary depending on the specific substitutions on the pyrazolone ring.
Calculated Molecular Properties
| Parameter | Value |
| HOMO Energy | -5.0 to -6.5 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.5 eV |
| Dipole Moment | 2.0 to 5.0 D |
Note: These values are representative and depend on the specific molecular structure and computational method used.
Visualizations
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Organic Synthesis of 1,5-Dihydropyrazol-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydropyrazol-4-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The conventional synthesis of these compounds often involves long reaction times, high temperatures, and the use of volatile organic solvents, which are environmentally hazardous. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods.[1][2] This application note provides detailed protocols and data for the microwave-assisted synthesis of 1,5-dihydropyrazol-4-ones, highlighting the efficiency and green chemistry advantages of this technology.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating for the synthesis of 1,5-dihydropyrazol-4-ones:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes.[1][2]
-
Higher Yields: Increased reaction rates and efficiency often result in significantly higher product yields.[1][2]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional refluxing.
-
Solvent-Free Conditions: In many cases, reactions can be performed under solvent-free ("neat") conditions, reducing chemical waste and environmental impact.[3][4]
Data Presentation
The following tables summarize the comparative data between conventional heating and microwave-assisted synthesis for the preparation of various pyrazolone derivatives.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [2]
| Compound | Conventional Method (75°C, 2 hours) - Yield (%) | Microwave-Assisted Method (60°C, 5 minutes, 50 W) - Yield (%) |
| 3a-m (series) | 72 - 90 | 91 - 98 |
Table 2: Comparison of Conventional and Microwave-Assisted Oxidation for Pyrazole-4-carboxylic Acid Synthesis [2]
| Compound | Conventional Method (80°C, 1 hour) - Yield (%) | Microwave-Assisted Method (80°C, 2 minutes, 150 W) - Yield (%) |
| 5a-m (series) | 48 - 85 | 62 - 92 |
Table 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [5]
| Compound | Microwave Power (W) | Time (min) | Yield (%) |
| 1a | 420 | 10 | 98 |
| 1b | 420 | 10 | 83 |
| 1c | 420 | 10 | 95 |
| 1d | 420 | 10 | 92 |
| 1e | 420 | 10 | 88 |
| 1f | 420 | 10 | 91 |
| 1g | 420 | 10 | 85 |
| 1h | 420 | 10 | 87 |
| 1i | 420 | 10 | 78 |
| 1j | 420 | 10 | 81 |
| 1k | 420 | 10 | 75 |
| 1l | 420 | 10 | 79 |
| 1m | 420 | 10 | 82 |
| 1n | 420 | 10 | 76 |
| 1o | 420 | 10 | 68 |
| 1p | 420 | 10 | 72 |
| 1q | 420 | 10 | 65 |
| 1r | 420 | 10 | 51 |
Experimental Protocols
General Protocol for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This protocol is a general guideline for a one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate)
-
Substituted hydrazine (e.g., Phenylhydrazine)
-
Aromatic aldehyde
-
Microwave reactor
-
50 mL microwave-safe reaction vessel
-
Magnetic stirrer
-
Ethyl acetate
-
Suction filtration apparatus
Procedure:
-
To a 50 mL microwave-safe, one-neck flask, add the β-ketoester (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).
-
Place the flask in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The resulting solid is then triturated with ethyl acetate.
-
Collect the solid product by suction filtration to afford the desired 4-arylidenepyrazolone.
Protocol for the Synthesis of 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one
This protocol details the synthesis of a specific pyrazolone derivative, Edaravone, via the Knorr pyrazole synthesis, which can be adapted for microwave-assisted conditions.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and heat source (for comparison with conventional method)
-
Ice bath
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine. The reaction is slightly exothermic.
-
For microwave-assisted synthesis, place the reaction mixture in a microwave reactor and irradiate for 2-4 minutes.
-
For conventional synthesis, heat the mixture under reflux for an extended period.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Induce precipitation of the product by the dropwise addition of a small amount of diethyl ether while stirring vigorously.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one.
Characterization of Synthesized Compounds
The purity and structure of the synthesized 1,5-dihydropyrazol-4-ones can be confirmed by the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized pyrazolone.
Visualizations
Reaction Workflow
Caption: Workflow for the microwave-assisted one-pot synthesis of 1,5-dihydropyrazol-4-ones.
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Simplified mechanism of the Knorr synthesis for 1,5-dihydropyrazol-4-ones.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
Green Synthetic Routes for 1,5-Dihydropyrazol-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of green synthetic routes for 1,5-dihydropyrazol-4-one derivatives. These compounds are significant scaffolds in medicinal chemistry, possessing a wide range of biological activities. The following protocols emphasize environmentally benign methodologies, including the use of green solvents, catalysts, and alternative energy sources to minimize environmental impact.
Introduction
The synthesis of this compound derivatives has traditionally involved methods that often utilize hazardous solvents, harsh reaction conditions, and produce significant waste. Green chemistry principles encourage the development of alternative synthetic pathways that are more sustainable. This document outlines several green approaches, such as multicomponent reactions, and the use of ultrasound and microwave irradiation, which offer advantages like higher yields, shorter reaction times, and easier work-up procedures.
Comparative Data of Green Synthetic Methods
The following table summarizes quantitative data from various green synthetic routes for this compound derivatives, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Multicomponent Reaction | L-Proline | Ethanol | Conventional Heating | 2-3 h | 85-95 | |
| Multicomponent Reaction | Fe3O4@SiO2-SO3H | Water | Conventional Heating | 30-60 min | 90-98 | |
| Ultrasound-Assisted Synthesis | None | Ethanol/Water | Ultrasound (40 kHz) | 15-25 min | 88-96 | |
| Microwave-Assisted Synthesis | None | Solvent-free | Microwave (350 W) | 2-5 min | 90-97 | |
| Multicomponent Reaction | No Catalyst | Water | Shaking | 4-6 h | 82-93 |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Multicomponent Synthesis in Ethanol
This protocol describes a one-pot, three-component synthesis of 3-methyl-1-phenyl-5-aryl-1,5-dihydropyrazol-4-one derivatives using L-proline as a catalyst.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Substituted aromatic aldehydes
-
L-proline
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
Procedure:
-
In a 100 mL round bottom flask, dissolve ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).
-
Reflux the mixture for 1 hour.
-
To the resulting solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, add the substituted aromatic aldehyde (10 mmol) and L-proline (10 mol%).
-
Continue refluxing the reaction mixture for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure this compound derivative.
Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol details a rapid and efficient synthesis of this compound derivatives using ultrasonic irradiation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Substituted aromatic aldehydes
-
Ethanol
-
Water
-
Beaker
-
Ultrasonic bath (40 kHz)
Procedure:
-
In a 50 mL beaker, mix ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the substituted aromatic aldehyde (10 mmol) in a 1:1 ethanol/water mixture (15 mL).
-
Place the beaker in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 15-25 minutes. Monitor the reaction by TLC.
-
Upon completion, the solid product will precipitate.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.
Protocol 3: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a solvent-free, one-pot synthesis of this compound derivatives under microwave irradiation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Substituted aromatic aldehydes
-
Microwave-safe reaction vessel
-
Domestic or laboratory microwave oven
Procedure:
-
In a microwave-safe vessel, thoroughly mix ethyl acetoacetate (10 mmol), phenylhydrazine (10 mmol), and the substituted aromatic aldehyde (10 mmol).
-
Place the vessel in the center of the microwave oven.
-
Irradiate the mixture at a power of 350 W for 2-5 minutes. It is advisable to use short bursts of irradiation (e.g., 30 seconds) to avoid overheating.
-
After the irradiation is complete, allow the mixture to cool to room temperature.
-
Add a small amount of ethanol to the solidified mass and triturate to obtain the solid product.
-
Filter the product, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol for further purification if necessary.
Workflow and Pathway Diagrams
Caption: General workflow for the green synthesis of this compound.
Caption: Simplified reaction pathway for this compound synthesis.
"protocol for the synthesis of 1,3,5-trisubstituted pyrazoline derivatives"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3,5-trisubstituted pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes to form chalcone intermediates. These intermediates are subsequently cyclized with hydrazine derivatives to yield the target pyrazolines. This protocol offers detailed methodologies, data presentation in tabular format for easy comparison of yields, and visual diagrams of the experimental workflow and reaction pathways.
Introduction
Pyrazoline derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazolines, in particular, have garnered substantial attention from researchers due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antimalarial properties.[1][2][3][4][5] The synthetic versatility of these compounds allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. The most prevalent and efficient method for their synthesis involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[1][6][7][8][9][10]
Experimental Protocols
This protocol is divided into two main experimental procedures: the synthesis of chalcone intermediates and the subsequent synthesis of 1,3,5-trisubstituted pyrazolines.
Part 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This procedure outlines the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde to form the α,β-unsaturated chalcone.
Materials:
-
Substituted Acetophenone (e.g., 4-hydroxy acetophenone)
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (1 mmol) in ethanol (10 mL).
-
Add the substituted benzaldehyde (1 mmol) to the solution and stir at room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 30-50% NaOH) dropwise to the mixture with constant stirring.[7][11]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] The formation of a precipitate often indicates product formation.
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.[9]
-
Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the synthesized chalcone derivative. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[9]
Part 2: Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives
This procedure describes the cyclization of the synthesized chalcones with a hydrazine derivative in the presence of an acid catalyst.
Materials:
-
Synthesized Chalcone Derivative
-
Hydrazine Hydrate, Phenylhydrazine, or other substituted hydrazines
-
Glacial Acetic Acid or other acid catalysts
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, take the synthesized chalcone derivative (1 mmol) and dissolve it in ethanol (15-20 mL).[9]
-
To this solution, add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1-1.25 mmol).[7][9]
-
Heat the reaction mixture to reflux (approximately 80°C) for a period ranging from 4 to 8 hours.[7][9][10] The reaction progress should be monitored using TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the pyrazoline derivative.[9]
-
Filter the solid product, wash with water to remove any acid traces, and dry.
-
The crude product can be purified by recrystallization from ethanol to obtain the pure 1,3,5-trisubstituted pyrazoline derivative.[9]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various 1,3,5-trisubstituted pyrazoline derivatives.
Table 1: Synthesis of Chalcone Derivatives
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Yield (%) |
| 1 | 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 85 |
| 2 | 4-Hydroxyacetophenone | 4-Methoxybenzaldehyde | 88 |
| 3 | 4-Hydroxyacetophenone | 3,4,5-Trimethoxybenzaldehyde | 82 |
| 4 | 1-Acetylnaphthalene | 4-Nitrobenzaldehyde | ~70-80 |
(Yields are approximate and can vary based on specific reaction conditions and purification methods.)
Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoline Derivatives
| Entry | Chalcone Derivative From | Hydrazine Derivative | Solvent/Catalyst | Reaction Time (h) | Yield (%) |
| 1 | 4-Hydroxyacetophenone & 4-Chlorobenzaldehyde | Nicotinic acid hydrazide | Ethanol | 6-8 | 75-85 |
| 2 | 4-Hydroxyacetophenone & 4-Methoxybenzaldehyde | Nicotinic acid hydrazide | Ethanol | 6-8 | 78-88 |
| 3 | 4-Hydroxyacetophenone & 3,4,5-Trimethoxybenzaldehyde | Phenylhydrazine | Ethanol/Acetic Acid | 6 | 75 |
| 4 | 1-Acetylnaphthalene & 4-Nitrobenzaldehyde | Phenylhydrazine | Acetic Acid | 6 | ~70-80 |
(Yields and reaction times are indicative and may be optimized for specific substrates.)[9][10]
Table 3: Spectroscopic Data for a Representative 1,3,5-Trisubstituted Pyrazoline
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (DMSO, ppm) | IR (cm-1) | MS (m/z) |
| 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 3.04 (dd, 1H, Ha), 3.45 (dd, 1H, Hb), 4.86 (dd, 1H, Hx), 3.86 (s, 3H, OCH3), 3.91 (s, 3H, OCH3), 3.94 (s, 3H, OCH3), 6.42-8.02 (m, Ar-H) | 39.2-45.1 (Pyrazoline CH, CH2), 113.8-157.2 (Aromatic C), 161.5 (Pyrazoline C=N) | 3300-3500 (O-H), 3030-3080 (Ar C-H), 1590-1610 (C=N) | M+1 peak corresponding to the molecular weight |
(Spectroscopic data are generalized from typical values reported in the literature.)[2][9]
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of 1,3,5-trisubstituted pyrazolines.
Reaction Pathway
Caption: General reaction scheme for pyrazoline synthesis.
References
- 1. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of 1,5-Dihydropyrazol-4-one Based Fluorescent Probes
Introduction
The 1,5-dihydropyrazol-4-one, a derivative of pyrazolone, has emerged as a privileged scaffold in the design of fluorescent probes. Its synthetic accessibility, structural versatility, and favorable photophysical properties make it an excellent platform for developing chemosensors for a wide range of analytes, including metal ions and biologically relevant molecules.[1][2] These probes are instrumental in various fields, from environmental monitoring to cellular imaging, offering high sensitivity and selectivity.[1][3][4][5] This document provides detailed protocols for the design, synthesis, and application of this compound based fluorescent probes for researchers, scientists, and professionals in drug development.
Design Principles
The design of a fluorescent probe based on the this compound core typically involves the integration of three key components: a fluorophore, a recognition site (receptor), and a linker. The pyrazolone moiety itself can act as the fluorophore, or it can be appended to other fluorescent groups. The recognition site is designed to selectively bind to the target analyte, and this binding event triggers a change in the fluorescence signal through mechanisms like Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET).
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. core.ac.uk [core.ac.uk]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolone-Fused Cinnolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolone-fused cinnolines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The fusion of the pyrazolone and cinnoline scaffolds offers a novel molecular framework for the development of new therapeutic agents. Cinnoline derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties. Similarly, pyrazolones are key components in many established drugs. The palladium-catalyzed [4+2] annulation of pyrazol-3-ones with substituted allenoates provides an efficient and modular route to this promising compound class.
Key Applications and Potential Signaling Pathways
While specific biological data for the described pyrazolone-fused cinnolines is still emerging, the parent scaffolds are known to interact with various biological targets. Pyrazole and fused pyrazole derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and VEGFR-2, which are crucial nodes in cancer cell signaling pathways. These pathways regulate cell proliferation, survival, and angiogenesis. Cinnoline derivatives have also been investigated for their anticancer properties, with some showing cytotoxic activity against various tumor cell lines. The unique combination of these two pharmacophores in a fused system may lead to novel mechanisms of action or enhanced potency.
Experimental Workflow Overview
The synthesis of pyrazolone-fused cinnolines via palladium-catalyzed C-H activation and annulation follows a systematic workflow. The process begins with the preparation of the pyrazol-3-one and substituted allenoate starting materials. The key palladium-catalyzed reaction is then performed, followed by purification of the crude product to yield the desired pyrazolone-fused cinnoline.
Figure 1: General workflow for the synthesis and purification of pyrazolone-fused cinnolines.
Quantitative Data Summary
The palladium-catalyzed [4+2] annulation of various substituted pyrazol-3-ones with different allenoates has been shown to be a versatile method, affording a range of pyrazolone-fused cinnolines in moderate to good yields. The reaction conditions are generally robust, tolerating a variety of functional groups on both coupling partners. Below is a summary of representative yields for this transformation.
| Entry | Pyrazol-3-one Substituent (R¹) | Allenoate Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | Benzyl | 3a | 85 |
| 2 | 4-Methylphenyl | Benzyl | 3b | 82 |
| 3 | 4-Methoxyphenyl | Benzyl | 3c | 78 |
| 4 | 4-Fluorophenyl | Benzyl | 3d | 80 |
| 5 | 4-Chlorophenyl | Benzyl | 3e | 75 |
| 6 | 4-Bromophenyl | Benzyl | 3f | 72 |
| 7 | 3-Methylphenyl | Benzyl | 3g | 81 |
| 8 | Naphthalen-2-yl | Benzyl | 3h | 70 |
| 9 | Phenyl | Ethyl | 3i | 76 |
| 10 | Phenyl | Methyl | 3j | 73 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of Pyrazolone-Fused Cinnolines
Materials:
-
Substituted 5-methyl-2-aryl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv)
-
Substituted allenoate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
N-acetyl-L-valine (20 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)
-
1,4-Dioxane (0.2 M)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substituted 5-methyl-2-aryl-2,4-dihydro-3H-pyrazol-3-one (0.2 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), N-acetyl-L-valine (5.2 mg, 0.04 mmol, 20 mol%), and silver(I) carbonate (110 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (1.0 mL) and the substituted allenoate (0.24 mmol, 1.2 equiv) to the reaction mixture under an argon atmosphere.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired pyrazolone-fused cinnoline.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a palladium(II)-catalyzed C-H activation/annulation cascade.
Figure 2: Proposed catalytic cycle for the synthesis of pyrazolone-fused cinnolines.
Mechanism Description:
-
Ortho-Palladation: The reaction is initiated by the ortho-C-H activation of the aryl group of the pyrazol-3-one by the Pd(II) catalyst, assisted by the N-acetyl-L-valine ligand, to form a five-membered palladacycle intermediate.
-
Coordinative Insertion: The substituted allenoate then coordinates to the palladium center, followed by migratory insertion into the Pd-C bond.
-
Intramolecular Annulation: Subsequent intramolecular cyclization leads to the formation of the cinnoline ring system.
-
Reductive Elimination: The catalytic cycle is completed by reductive elimination of the pyrazolone-fused cinnoline product, regenerating a Pd(0) species.
-
Reoxidation: The Pd(0) is then reoxidized to the active Pd(II) catalyst by the silver(I) carbonate oxidant to continue the catalytic cycle.
These protocols and notes are intended to provide a comprehensive guide for the synthesis and potential applications of pyrazolone-fused cinnolines. Further research into the biological activities of these novel compounds is warranted to fully explore their therapeutic potential.
Application Notes and Protocols: Synthesis of 1,5-Dihydropyrazol-4-ones via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydropyrazol-4-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A prominent synthetic route to these valuable scaffolds involves a two-step process commencing with the Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with a hydrazine derivative. This document provides detailed protocols for the synthesis of 1,5-dihydropyrazol-4-ones, quantitative data from representative reactions, and an overview of a key signaling pathway associated with their anti-inflammatory effects.
Synthesis Overview
The synthesis of 1,5-dihydropyrazol-4-ones is typically achieved through a two-step reaction sequence. The first step is a base-catalyzed Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde with an aromatic ketone to yield a chalcone (α,β-unsaturated ketone). The subsequent step involves the cyclization of the chalcone with phenylhydrazine in the presence of an acid or base catalyst to afford the final 1,5-dihydropyrazol-4-one product.
Experimental Workflow
Caption: General workflow for the two-step synthesis of 1,5-dihydropyrazol-4-ones.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an aromatic aldehyde and an aromatic ketone.
Materials:
-
Substituted Benzaldehyde (10 mmol)
-
Substituted Acetophenone (10 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (20 mmol)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of NaOH or KOH (20 mmol) in distilled water (5 mL) and cool it in an ice bath.
-
Slowly add the cooled alkaline solution to the ethanolic solution of the acetophenone with constant stirring.
-
To this mixture, add the substituted benzaldehyde (10 mmol) dropwise while maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Synthesis of this compound from Chalcone
This protocol outlines the cyclization of the synthesized chalcone with phenylhydrazine.
Materials:
-
Chalcone (5 mmol)
-
Phenylhydrazine (5.5 mmol)
-
Glacial Acetic Acid
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).
-
Add phenylhydrazine (5.5 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The solid this compound that precipitates is collected by filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or another suitable solvent to yield the pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chalcones and their subsequent conversion to 1,5-dihydropyrazol-4-ones.
Table 1: Synthesis of Chalcone Derivatives
| Entry | Ar-CHO | Ar'-COCH₃ | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | Acetophenone | 1,3-Diphenylprop-2-en-1-one | 85-95 | 55-57 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 80-90 | 114-116 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 88-96 | 77-79 |
| 4 | Benzaldehyde | 4-Methylacetophenone | 3-Phenyl-1-(p-tolyl)prop-2-en-1-one | 82-92 | 93-95 |
Table 2: Synthesis of this compound Derivatives
| Entry | Chalcone from Table 1 | Product | Yield (%) | M.p. (°C) |
| 1 | Entry 1 | 1,3,5-Triphenyl-1,5-dihydropyrazol-4-one | 75-85 | 135-137 |
| 2 | Entry 2 | 5-(4-Chlorophenyl)-1,3-diphenyl-1,5-dihydropyrazol-4-one | 70-80 | 155-157 |
| 3 | Entry 3 | 5-(4-Methoxyphenyl)-1,3-diphenyl-1,5-dihydropyrazol-4-one | 78-88 | 148-150 |
| 4 | Entry 4 | 3-(p-Tolyl)-1,5-diphenyl-1,5-dihydropyrazol-4-one | 72-82 | 140-142 |
Mechanism of Action: Anti-inflammatory Activity
Many pyrazolone derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that are involved in the inflammatory response, causing pain, fever, and swelling.[2] By inhibiting COX enzymes, pyrazolones reduce the production of prostaglandins from arachidonic acid, thereby mitigating the inflammatory cascade.[3]
Arachidonic Acid Metabolism and Prostaglandin Synthesis Pathway
Caption: Inhibition of the prostaglandin synthesis pathway by 1,5-dihydropyrazol-4-ones.
Conclusion
The synthetic protocols detailed herein provide a reliable and efficient method for the preparation of 1,5-dihydropyrazol-4-ones. The Claisen-Schmidt condensation followed by cyclization with phenylhydrazine is a versatile approach that allows for the generation of a diverse library of these heterocyclic compounds. The demonstrated anti-inflammatory mechanism of action, through the inhibition of prostaglandin synthesis, highlights the therapeutic potential of this class of molecules and provides a strong rationale for their further investigation in drug discovery and development programs.
References
- 1. The effects of acidic and nonacidic pyrazoles on arachidonic acid metabolism in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Effect of anti-inflammatory and analgesic pyrazoles on arachidonic acid metabolism in isolated heart and gastric mucosa preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing 1,5-Dihydropyrazol-4-one in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dihydropyrazol-4-one, and its derivatives, are privileged scaffolds in medicinal chemistry and drug discovery. Their utility is significantly enhanced through multi-component reactions (MCRs), which offer an efficient, atom-economical, and diversity-oriented approach to synthesizing complex molecules in a single step. MCRs involving pyrazolone cores have led to the discovery of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for key multi-component reactions employing this compound derivatives, focusing on the synthesis of pyranopyrazoles and spiro compounds.
Core Applications
The primary application of this compound in MCRs is the synthesis of fused heterocyclic systems. These reactions are valued for their operational simplicity and ability to generate molecular diversity from readily available starting materials. Key applications include:
-
Synthesis of Dihydropyrano[2,3-c]pyrazoles: These compounds are a prominent class of bioactive molecules with applications as antimicrobial, anti-inflammatory, and antitumor agents. Four-component reactions are commonly employed for their synthesis.
-
Synthesis of Spiro Compounds: Spirocyclic frameworks are of great interest in drug design due to their rigid, three-dimensional structures. MCRs provide an elegant route to complex spiro compounds incorporating the pyrazolone moiety.
-
Biginelli-type and Ugi/Passerini Reactions: While less common, pyrazolone derivatives can participate in Biginelli-like reactions to form pyrimidine-fused systems and can be incorporated into isocyanide-based MCRs like the Ugi and Passerini reactions to generate peptide-like scaffolds.
Experimental Protocols
Protocol 1: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol outlines a citric acid-catalyzed, one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives. This method is highlighted for its use of an environmentally benign catalyst and good to excellent yields.
Reaction Scheme:
A mixture of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate reacts in the presence of citric acid to yield the corresponding 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Citric acid (20 mol%)
-
Ethanol:Water (1:1, v/v)
-
25 mL Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and citric acid (20 mol%).
-
Add 1 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.
-
Place the flask on a magnetic stirrer with a heating mantle and stir the reaction mixture at 80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Filter the crude product and wash with cold water to remove the catalyst.
-
Air-dry the product.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Citric Acid (20 mol%) | Ethanol:Water (1:1) | 20 | 95 |
| 2 | Benzaldehyde | Citric Acid (20 mol%) | Ethanol:Water (1:1) | 30 | 92 |
| 3 | 4-Chlorobenzaldehyde | Citric Acid (20 mol%) | Ethanol:Water (1:1) | 25 | 94 |
| 4 | 4-Nitrobenzaldehyde | Citric Acid (20 mol%) | Ethanol:Water (1:1) | 15 | 96 |
| 5 | 3-Nitrobenzaldehyde | Citric Acid (20 mol%) | Ethanol:Water (1:1) | 20 | 93 |
Table adapted from data presented in a study by Kumar, D. et al.
Protocol 2: Microwave-Assisted Synthesis of Spiro[indole-3,4'-pyrano[2,3-c]pyrazole] Derivatives
This protocol describes a domino Knoevenagel/Michael/cyclization multicomponent reaction for the synthesis of spiro compounds, utilizing microwave irradiation and an ionic liquid catalyst for a green chemistry approach.
Reaction Scheme:
Isatin, malononitrile, and a this compound derivative undergo a three-component reaction catalyzed by 1-methylimidazolium chloride under microwave irradiation to form the corresponding spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivative.
Materials:
-
Isatin derivative (1 mmol)
-
Malononitrile (1 mmol)
-
3-Methyl-1-phenyl-1,5-dihydropyrazol-4-one (1 mmol)
-
1-Methylimidazolium chloride (0.3 mmol)
-
Ethanol (6 mL)
-
10 mL reaction vial suitable for microwave synthesis
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, combine the isatin derivative (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-1,5-dihydropyrazol-4-one (1 mmol), and 1-methylimidazolium chloride (0.3 mmol).
-
Add 6 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 80°C for 2 hours with a power of 150 W, under stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
A solid product will have formed. Filter the solid and wash it with ice-cold acetonitrile.
-
The filtered solid is the desired spiro compound, which can be further purified if necessary.
Quantitative Data Summary:
| Entry | Isatin Derivative | Product | Time (h) | Yield (%) |
| 1 | Isatin | Spiro[indole-3,4'-(6'-amino-3'-methyl-1'-phenyl-5'-cyanopyrano[2,3-c]pyrazole)]-2-one | 2 | 92 |
| 2 | 5-Bromo-isatin | 5-Bromo-spiro[indole-3,4'-(6'-amino-3'-methyl-1'-phenyl-5'-cyanopyrano[2,3-c]pyrazole)]-2-one | 2 | 98 |
| 3 | 5-Chloro-isatin | 5-Chloro-spiro[indole-3,4'-(6'-amino-3'-methyl-1'-phenyl-5'-cyanopyrano[2,3-c]pyrazole)]-2-one | 2 | 95 |
| 4 | 5-Nitro-isatin | 5-Nitro-spiro[indole-3,4'-(6'-amino-3'-methyl-1'-phenyl-5'-cyanopyrano[2,3-c]pyrazole)]-2-one | 2 | 85 |
Table based on findings from a study on green synthesis of spiro compounds.
Visualizations
Caption: General workflow for the four-component synthesis of pyranopyrazoles.
Caption: Logical steps in the domino synthesis of spiro[indole-pyranopyrazole].
Troubleshooting & Optimization
Technical Support Center: Pyrazolone Synthesis Troubleshooting
Welcome to the technical support center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common side products encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I performed a Knorr pyrazolone synthesis with an unsymmetrical β-ketoester and phenylhydrazine, and my yield is low with multiple spots on my TLC plate. What are the likely side products?
A1: The most common side products in the Knorr synthesis using unsymmetrical β-ketoesters are regioisomers . The reaction can proceed through two different initial condensation pathways, leading to two isomeric pyrazolone products. For example, the reaction of ethyl benzoylacetate with phenylhydrazine can yield both 3-phenyl-1-phenyl-5-pyrazolone and 5-phenyl-1-phenyl-3-pyrazolone.
Another potential issue is the incomplete cyclization or hydrolysis of intermediates, especially if the reaction is not carried out to completion or if there is excess water in the reaction mixture.
Troubleshooting Steps:
-
Reaction Conditions: The regioselectivity of the Knorr synthesis can be influenced by reaction conditions such as solvent, temperature, and pH.[1] Acidic conditions, for instance, can favor the formation of one regioisomer over the other by protonating the more basic nitrogen of the hydrazine, influencing which nitrogen atom attacks the carbonyl group first.[1]
-
Purification: Careful column chromatography is often required to separate the regioisomers. The polarity of the isomers can be very similar, so a thorough optimization of the solvent system for chromatography is crucial.
-
Analysis: To identify the specific isomers formed, advanced NMR techniques such as NOESY and 1H-15N HMBC can be employed.[2] These techniques can help establish the connectivity between the phenyl ring of the hydrazine and the pyrazolone ring. LC-MS can also be used to separate and identify the isomers based on their fragmentation patterns.[3]
Q2: My synthesis of a pyrazolone from a chalcone and hydrazine resulted in a complex mixture of products. What are the possible side reactions?
A2: When synthesizing pyrazolones from chalcones (α,β-unsaturated ketones), several side products can form in addition to the desired pyrazolone. The initial reaction is a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.
Common Side Products:
-
Pyrazoline Intermediate: The reaction may stop at the pyrazoline stage if the final dehydration/oxidation step is incomplete. Pyrazolines are the partially reduced forms of pyrazoles.[4]
-
Michael Adduct: The initial Michael adduct of the hydrazine and the chalcone may be present if it fails to cyclize.
-
Hydrazone Formation: Hydrazine can react with the carbonyl group of the chalcone to form a hydrazone, which may or may not proceed to cyclize.
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is often used as a catalyst to promote both the cyclization and dehydration steps.[5]
-
Oxidation: If a pyrazoline intermediate is the major product, an additional oxidation step may be necessary. This can sometimes be achieved by simply exposing the reaction mixture to air for an extended period or by using a mild oxidizing agent.
-
Purification and Analysis: Flash chromatography can be used to separate the pyrazolone from the less polar pyrazoline and Michael adduct intermediates. The different product types can be distinguished using a combination of NMR, IR, and mass spectrometry. For instance, the pyrazoline will show characteristic signals for the CH-CH2 protons in the 1H NMR spectrum, which will be absent in the aromatic pyrazolone.
Q3: I am observing an unexpected impurity in the synthesis of 3,4-dimethylpyrazole. What could it be?
A3: In the synthesis of 3,4-dimethylpyrazole from 2-butanone and an alkyl formate followed by reaction with hydrazine, a common side product is 3-ethylpyrazole . This impurity arises from the presence of 3-oxo-pentanal in the 2-methyl-3-oxobutanal intermediate.[6] 3-Oxo-pentanal is formed from the self-condensation of the starting 2-butanone under the basic conditions of the formylation step.
Troubleshooting and Identification:
-
Starting Material Purity: Ensure the purity of the 2-methyl-3-oxobutanal intermediate. Purification at this stage can prevent the formation of the 3-ethylpyrazole side product.
-
Purification of Final Product: The 3,4-dimethylpyrazole and 3-ethylpyrazole can be difficult to separate by distillation due to their close boiling points. Purification can be achieved by converting the pyrazoles into their acid addition salts (e.g., with phosphoric acid) and performing a selective crystallization.[7]
-
Analytical Identification: GC-MS is an effective technique to identify and quantify the presence of 3-ethylpyrazole in the final product. The two compounds will have different retention times and distinct mass spectra.
Quantitative Data on Side Product Formation
While precise quantitative data is highly dependent on the specific substrates and reaction conditions, the following table summarizes general observations on the formation of regioisomers in the Knorr pyrazolone synthesis.
| Unsymmetrical β-Dicarbonyl | Hydrazine Derivative | Reaction Conditions | Major Regioisomer | Minor Regioisomer | Approximate Ratio (Major:Minor) |
| Ethyl benzoylacetate | Phenylhydrazine | Acidic (e.g., AcOH) | 3-Phenyl-1-phenyl-5-pyrazolone | 5-Phenyl-1-phenyl-3-pyrazolone | Varies, can be >10:1 |
| Ethyl acetoacetate | Methylhydrazine | Neutral/Basic | 1,3-Dimethyl-5-pyrazolone | 1,5-Dimethyl-3-pyrazolone | Often close to 1:1 |
| 2,4-Pentanedione (unsym. substituted) | Arylhydrazine | Neutral in DMAc | Sterically less hindered product | Sterically more hindered product | Can be highly selective (>20:1) |
Note: The ratios are approximate and can be significantly influenced by subtle changes in reaction parameters. Experimental validation is always recommended.
Experimental Protocols
Protocol 1: Identification of Regioisomers in Knorr Pyrazolone Synthesis by ¹H NMR
-
Sample Preparation: Prepare separate NMR samples of the crude reaction mixture and the purified major product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire standard ¹H NMR spectra for both samples.
-
Analysis:
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In the spectrum of the crude mixture, identify the signals corresponding to the major product.
-
Look for a second set of signals with similar multiplicities but slightly different chemical shifts, which are indicative of the minor regioisomer.
-
The chemical shifts of the protons on the pyrazolone ring are particularly sensitive to the substitution pattern. For example, the C4-H proton will have a different chemical shift depending on the nature of the adjacent substituents at C3 and C5.
-
Integration of the signals corresponding to the two isomers will provide a quantitative ratio of their formation.
-
-
Advanced NMR (if necessary): If the ¹H NMR spectrum is too complex, 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the structures of the regioisomers. NOESY experiments can reveal through-space interactions that help differentiate between isomers.[2]
Protocol 2: LC-MS Method for Impurity Profiling of Pyrazolone Synthesis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent compatible with reverse-phase HPLC (e.g., methanol or acetonitrile/water).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization - ESI).
-
-
MS Conditions:
-
Ionization Mode: Positive ESI is often suitable for pyrazolones.
-
Scan Range: Scan a mass range that includes the expected molecular weights of the product, starting materials, and potential side products (e.g., m/z 100-500).
-
-
Data Analysis:
-
The chromatogram will show the separation of the different components in the mixture.
-
The mass spectrum for each peak will provide the molecular weight of the corresponding compound.
-
Identify the peak for the desired pyrazolone based on its expected molecular weight.
-
Analyze the mass spectra of the other peaks to identify potential side products such as regioisomers (which will have the same molecular weight but different retention times), unreacted starting materials, and intermediates like Michael adducts or pyrazolines.[3]
-
Visualizing Reaction Pathways and Workflows
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,5-Dihydropyrazol-4-one Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively purifying 1,5-dihydropyrazol-4-one compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Problem: My this compound compound is sensitive to silica gel and either decomposes or streaks during column chromatography.
Answer: Acid sensitivity on standard silica gel is a common issue for certain heterocyclic compounds. Here are several strategies to overcome this:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier into your eluent system. A common practice is to add 0.1-1% triethylamine or ammonia in methanol to the mobile phase.[1]
-
Use of Neutral Alumina: As an alternative stationary phase, neutral alumina can be less harsh on acid-sensitive compounds.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 or phenyl-hexyl column can be an excellent alternative to normal-phase silica gel chromatography.
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. Here are some troubleshooting steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before inducing further crystallization by cooling in an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]
-
Solvent System Modification:
-
Add a small amount of a solvent in which the compound is more soluble (a "good" solvent) to the hot solution to prevent premature precipitation.
-
Alternatively, if using a solvent-antisolvent system, ensure the antisolvent is added very slowly to the solution of your compound at a slightly elevated temperature.
-
-
Scratching and Seeding:
-
Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2]
-
If you have a small amount of pure solid, add a "seed" crystal to the cooled solution to initiate crystallization.
-
Problem: I am unable to achieve baseline separation of my desired compound from a closely related impurity using flash chromatography.
Answer: Achieving good resolution between structurally similar compounds can be challenging. Here are some techniques to improve separation:
-
Optimize the Solvent System:
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polar solvent (gradient elution) can improve the separation of compounds with close Rf values.[1]
-
Alternative Solvents: Experiment with different solvent systems. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane with toluene can alter the selectivity of the separation.
-
-
High-Performance Flash Chromatography: Utilize smaller particle size silica gel (e.g., 25-40 µm) which can provide higher resolution.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound compounds?
A1: The most frequently employed and effective purification techniques for this class of compounds are:
-
Recrystallization: This is a cost-effective method for purifying solid compounds. Common solvents include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.[4]
-
Flash Column Chromatography: This is a standard technique for purifying larger quantities of material. Silica gel is the most common stationary phase, though care must be taken with acid-sensitive derivatives.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution for separating complex mixtures or closely related isomers and is scalable for isolating pure compounds.[3]
Q2: What are some common impurities I might encounter in the synthesis of 1,5-dihydropyrazol-4-ones?
A2: Impurities can arise from starting materials or side reactions during the synthesis. For instance, in the synthesis of Edaravone (3-methyl-1-phenyl-1,5-dihydropyrazol-4-one), a well-known member of this class, potential impurities include unreacted starting materials like phenylhydrazine. Other common side products can include regioisomers or over-alkylated products depending on the specific synthetic route.
Q3: Can I purify my this compound compound without using chromatography?
A3: Yes, in many cases, chromatography can be avoided.
-
Recrystallization: If your compound is a solid and the impurities have different solubility profiles, recrystallization is a powerful purification method.
-
Acid-Base Extraction: If your compound or the impurities have acidic or basic functional groups, you can use liquid-liquid extraction with aqueous acid or base to selectively separate them.
-
Salt Formation and Crystallization: For basic 1,5-dihydropyrazol-4-ones, forming an acid addition salt with an inorganic or organic acid can facilitate purification by crystallization. The salt can then be neutralized to recover the pure compound.
Q4: How can I monitor the purity of my this compound compound?
A4: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of your compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative
| Purification Method | Typical Purity | Typical Yield | Throughput | Cost |
| Recrystallization | >99% | 60-90% | Moderate | Low |
| Flash Chromatography | 95-99% | 70-95% | High | Moderate |
| Preparative HPLC | >99.5% | 50-80% | Low to Moderate | High |
Table 2: Common Solvents for Recrystallization of this compound Compounds
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good for many pyrazolone derivatives.[4] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but more volatile. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent for a range of polarities. |
| Acetonitrile | Polar Aprotic | 82 | Can be a good choice for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Useful for less polar derivatives. |
| Water | Very Polar | 100 | Can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For acid-sensitive compounds, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A flowchart illustrating the general decision-making process for purifying this compound compounds.
Caption: A logical workflow for troubleshooting the common issue of a compound "oiling out" during recrystallization.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Pyrazole-Based Synthesis
Welcome to the technical support center for pyrazole-based synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, experimental procedures, and data-driven recommendations to enhance the efficiency and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles?
A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[1][2][3] This reaction, often referred to as the Knorr pyrazole synthesis, is widely used due to its simplicity and the ready availability of starting materials.[4][5]
Q2: What are the key parameters to control for optimizing pyrazole synthesis?
A2: The key parameters to control for successful pyrazole synthesis are the choice of solvent, the type of catalyst used, the reaction temperature, and the nature of the substituents on both the 1,3-dicarbonyl and hydrazine starting materials.[2][6][7][8] Each of these factors can significantly influence the reaction rate, yield, and regioselectivity.
Q3: What is regioselectivity in pyrazole synthesis and why is it important?
A3: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomers can be formed.[1][2] Controlling regioselectivity is crucial as the different isomers may possess distinct biological activities and physical properties.
Q4: Are there alternative methods to the 1,3-dicarbonyl and hydrazine condensation?
A4: Yes, other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][3] The reaction of α,β-unsaturated ketones or aldehydes with hydrazines, followed by an oxidation step, also yields pyrazoles.[9][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I address this?
A: Low or no yield in pyrazole synthesis is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently.[2] Reactions attempted without a catalyst may not proceed at all.[2]
-
Improper Solvent Choice: The solvent plays a critical role in the reaction. Aprotic dipolar solvents like DMF or DMAc have been shown to give better results than polar protic solvents like ethanol for certain substrates.[1] In some cases, solvent-free conditions using microwave irradiation have led to improved yields and shorter reaction times.[12]
-
Recommendation: Screen different solvents. If using a protic solvent like ethanol with poor results, consider switching to an aprotic solvent like DMF.[8] Refer to the data tables below for solvent-specific examples.
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and yield. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[2][6]
-
Decomposition of Starting Materials or Product: The starting materials or the final pyrazole product might be unstable under the chosen reaction conditions.
-
Recommendation: Monitor the reaction by TLC to check for the disappearance of starting materials and the appearance of new spots that could indicate byproducts.[14] If decomposition is suspected, consider milder reaction conditions (e.g., lower temperature, alternative catalyst).
-
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low pyrazole yield.
Issue 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a classic challenge in pyrazole synthesis.[1][2] The outcome is determined by which carbonyl group of the 1,3-dicarbonyl compound is attacked first by the substituted hydrazine.
Strategies to Improve Regioselectivity:
-
Solvent and Acidity Control: The reaction conditions can heavily influence the regiochemical outcome. Gosselin and co-workers found that using arylhydrazine hydrochlorides in aprotic dipolar solvents (like N,N-dimethylacetamide) can lead to good regioselectivity.[1] The addition of a strong acid can also accelerate the dehydration steps and improve yields and selectivity.[1]
-
Steric Hindrance: The steric bulk of the substituents on both the diketone and the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Temperature Control: In some systems, the reaction may be under kinetic or thermodynamic control, and temperature can influence which isomer is favored.[15] Experimenting with different reaction temperatures may improve the ratio of the desired isomer.
Issue 3: Product Purification Challenges
Q: I've successfully synthesized my pyrazole, but I'm having difficulty purifying it. What are some effective purification strategies?
A: Pyrazole purification can sometimes be challenging due to the presence of unreacted starting materials, isomers, or byproducts.
Common Impurities and Purification Methods:
-
Unreacted Hydrazine/Diketone: Excess hydrazine is often water-soluble and can be removed with an aqueous workup.[14] Unreacted diketone can typically be removed via column chromatography.
-
Isomeric Products: Separating regioisomers can be difficult.
-
Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is required to find conditions that provide adequate separation.
-
Recrystallization: If the isomers have different solubilities, recrystallization can be an effective technique. A common starting point is ethanol.[16]
-
-
Formation of Acid Addition Salts: A specific purification technique involves dissolving the crude pyrazole mixture in a suitable solvent and treating it with an inorganic or organic acid.[17][18] The resulting pyrazole acid addition salt often has different crystallization properties, allowing it to be separated from impurities by crystallization.[17][18] The pure pyrazole can then be liberated by neutralization.
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of various parameters on pyrazole synthesis.
Table 1: Effect of Catalyst on Pyrazole Synthesis
| Entry | Catalyst | Substrates | Solvent | Yield (%) | Reference |
| 1 | None | Acetylacetone + 2,4-Dinitrophenylhydrazine | Ethylene Glycol | No Reaction | [2] |
| 2 | LiClO₄ | Acetylacetone + 2,4-Dinitrophenylhydrazine | Ethylene Glycol | 70-95% | [2] |
| 3 | nano-ZnO | Ethyl Acetoacetate + Phenylhydrazine | Not specified | 95% | [1][2] |
| 4 | Acetic Acid | Diol + Hydrazine | tert-Amyl Alcohol | 75% | [13] |
| 5 | AgOTf (1 mol%) | Trifluoromethylated Ynone + Arylhydrazine | Not specified | up to 99% | [2] |
Table 2: Effect of Solvent and Temperature on Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Reactants | Product Yield (%) | Reference |
| 1 | DMF | Reflux | Cyano-acrylamide + Aldehyde + Hydrazine | 78% | [8] |
| 2 | DMF | Room Temp | Cyano-acrylamide + Aldehyde + Hydrazine | 25% | [8] |
| 3 | Ethanol | Reflux | Cyano-acrylamide + Aldehyde + Hydrazine | 40% | [8] |
| 4 | Ethanol | 95 | Tosylhydrazone + Enaminone | 65% (Product A) | [6] |
| 5 | [HDBU][OAc] (Ionic Liquid) | 95 | Tosylhydrazone + Enaminone | 85% (Product A) | [6] |
Key Experimental Protocols
Protocol: Knorr-Type Synthesis of 3,5-Disubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-diketone and a hydrazine hydrate, a classic example of the Knorr pyrazole synthesis.[1][5]
Caption: General experimental workflow for Knorr pyrazole synthesis.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak acid, like glacial acetic acid (e.g., 0.1 equivalents).
-
Hydrazine Addition: To the stirring solution, add the hydrazine derivative (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1,3-dicarbonyl compound is fully consumed.[14]
-
Product Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly add cold water to the mixture to precipitate the crude pyrazole product.[14]
-
Purification: Collect the solid product by vacuum filtration, washing with cold water to remove any water-soluble impurities.[14] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[14]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pyrazole - Wikipedia [en.wikipedia.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting ¹H NMR of Dihydropyrazole Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering broad signals in the ¹H NMR spectra of dihydropyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing broad signals in the ¹H NMR of my dihydropyrazole derivative?
A1: Broad signals in the ¹H NMR spectra of dihydropyrazole derivatives can stem from several underlying chemical and physical phenomena. The most frequent causes include:
-
Chemical Exchange Processes: Molecules are not static. Protons can move between different chemical environments. If this exchange happens at a rate comparable to the NMR timescale, it leads to signal broadening.[1][2][3] For dihydropyrazoles, this can manifest as:
-
Tautomerism: Dihydropyrazole rings can exist in different tautomeric forms. The interchange between these forms can broaden the signals of the protons involved.[4][5][6]
-
Proton Exchange: Labile protons, such as N-H or O-H on the dihydropyrazole core or its substituents, can exchange with other labile protons in the sample (e.g., residual water, acidic impurities).[1][7] This is a very common source of broadening for amine (N-H) signals.
-
Conformational Dynamics: The dihydropyrazole ring is not planar and can undergo ring flipping or inversion. Also, there can be restricted rotation around single bonds (e.g., an N-aryl bond). If the rate of this interconversion is intermediate on the NMR timescale, it will result in broad peaks.[8][9][10]
-
-
Molecular Aggregation: Dihydropyrazole derivatives, especially those with flat aromatic rings and hydrogen bonding moieties, can stack or self-aggregate at higher concentrations.[11][12][13] This reduces the rate of molecular tumbling in solution, leading to broader signals.[3][12][14]
-
Presence of Paramagnetic Species: Traces of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.[1]
-
Solvent Effects: The choice of solvent can influence tautomeric equilibria, proton exchange rates, and aggregation, thereby affecting signal sharpness.[4][15] For instance, a study on 3-amino-4,5-dihydropyrazoles found that signal broadening was due to the presence of acid in solvents like deuteriochloroform.[16][17]
Q2: My N-H proton signal is very broad or not visible at all. What should I do?
A2: A broad or missing N-H signal is a classic sign of chemical exchange. Here are a few troubleshooting steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing the N-H signal to disappear. This confirms the signal is from an exchangeable proton.
-
Change the Solvent: Switching to a hydrogen-bond-accepting solvent like DMSO-d₆ can often sharpen N-H signals by reducing the rate of intermolecular proton exchange.[14]
-
Lower the Temperature: Cooling the sample can slow down the exchange rate, potentially sharpening the N-H signal.[3][18]
Q3: The signals for my methylene protons on the dihydropyrazole ring are broad. What could be the cause?
A3: Broadening of the methylene (CH₂) protons on the dihydropyrazole ring often points to conformational dynamics. The five-membered ring is not flat and can undergo puckering or "ring-flipping." If the rate of this process is intermediate on the NMR timescale, the signals for these protons will be broad. You can investigate this by:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the best way to diagnose this.[8]
-
At lower temperatures , the ring flip will become slow on the NMR timescale, and you may see sharp, distinct signals for the axial and equatorial protons.
-
At higher temperatures , the ring flip may become fast on the NMR timescale, resulting in a single, sharp, averaged signal.
-
Q4: All the signals in my spectrum are broad. What should I check?
A4: If every signal in your spectrum is broad, it could be due to:
-
High Concentration/Aggregation: Your sample may be too concentrated, leading to aggregation.[12][14][19] Try diluting the sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause widespread broadening.[1] Consider if your compound was synthesized using a metal catalyst that wasn't fully removed.
-
Poor Shimming: The magnetic field homogeneity might be poor. Try re-shimming the instrument.
-
Solid Sample: The sample may not be fully dissolved. Check for any suspended particles.
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve broad signals in your ¹H NMR spectra.
Guide 1: Diagnosing the Cause of Broadening
This guide follows a logical workflow to help you identify the root cause of the peak broadening.
Caption: Troubleshooting workflow for broad ¹H NMR signals.
Guide 2: The Impact of Experimental Parameters
The table below summarizes how changing key experimental parameters can help in troubleshooting and sharpening broad NMR signals.
| Parameter Change | Potential Cause Investigated | Expected Outcome for Sharper Signals |
| Decrease Concentration | Aggregation | If aggregation is the cause, dilution will break up the aggregates, leading to faster molecular tumbling and sharper signals.[14] |
| Increase Temperature | Chemical Exchange (Fast Regime) / Conformational Dynamics | If the exchange rate is intermediate, increasing the temperature can push it into the fast exchange regime, resulting in a single, sharp, averaged peak.[3][18] |
| Decrease Temperature | Chemical Exchange (Slow Regime) / Conformational Dynamics | Cooling the sample can slow the exchange process down into the slow exchange regime, resulting in two or more sharp peaks for each distinct species.[8] |
| Change Solvent | Tautomerism / Proton Exchange / Aggregation | Switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆) can change the tautomeric equilibrium, alter hydrogen bonding networks, or disrupt aggregation, often leading to sharper signals.[4][14] |
| Add D₂O | Labile Proton Exchange | The signal from any exchangeable proton (N-H, O-H) will disappear, confirming its identity. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Study
This protocol is designed to investigate dynamic processes like conformational exchange and tautomerism.
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., Toluene-d₈ for high temperatures, or CD₂Cl₂/Freon mixtures for very low temperatures). Ensure the concentration is low enough to avoid aggregation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until the signals of interest sharpen into a single peak or until you reach the solvent's boiling point.
-
Low-Temperature Spectra: Cool the sample from room temperature in increments of 10-20 K. Again, allow for equilibration at each step. Continue until the broad signals resolve into two or more sharp peaks or until the solvent freezes.[8]
-
Data Analysis: Analyze the changes in chemical shift, line shape, and multiplicity as a function of temperature to understand the dynamic process.
Protocol 2: NMR Titration for Aggregation Study
This protocol helps determine if concentration-dependent aggregation is the cause of line broadening.
-
Stock Solution: Prepare a concentrated stock solution of your dihydropyrazole derivative in the desired deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of this concentrated solution.
-
Serial Dilution: Perform a series of dilutions (e.g., 2-fold, 5-fold, 10-fold, etc.) directly in the NMR tube or in separate vials.
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each dilution. It is crucial to use the same number of scans and acquisition parameters for each spectrum to allow for comparison.
-
Data Analysis: Observe the line widths of the signals across the different concentrations. A significant sharpening of the signals upon dilution is a strong indicator of aggregation.[19] You may also observe changes in chemical shifts for protons involved in intermolecular interactions.
Underlying Mechanisms
The following diagram illustrates how an intermediate rate of chemical exchange between two states (A and B) leads to peak broadening in NMR.
Caption: Effect of exchange rate on NMR line shape.
References
- 1. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. tutorchase.com [tutorchase.com]
- 3. youtube.com [youtube.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
- 7. youtube.com [youtube.com]
- 8. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR detection of slow conformational dynamics in an endonuclease toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. unn.edu.ng [unn.edu.ng]
- 16. Structure of 3-amino-4,5-dihydropyrazoles in acid media: X-ray structure of 3-amino-1-phenyl-4,5-dihydropyrazol-2-ium picrate and the origin of broad signals in 1H NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
"challenges and solutions for the scale-up synthesis of pyrazolones"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazolones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyrazolone synthesis from the lab to a pilot or industrial scale?
A1: Scaling up pyrazolone synthesis, particularly the common Knorr-type condensation of β-ketoesters and hydrazines, presents several key challenges:
-
Exothermic Reactions: The initial condensation and cyclization steps are often exothermic. What is manageable in a small flask can lead to a dangerous thermal runaway in a large reactor if not properly controlled.[1]
-
Mixing and Mass Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, resulting in increased impurity formation and reduced yield.[2]
-
Handling of Hazardous Materials: Reagents like hydrazine and its derivatives are toxic and potentially explosive. Handling large quantities requires stringent safety protocols and specialized equipment.[3][4]
-
Impurity Profile Changes: Side reactions that are negligible at the gram scale can become significant at the kilogram scale, leading to complex purification challenges.[3]
-
Crystallization and Isolation: Achieving a consistent crystal form (polymorph), particle size, and purity during crystallization, filtration, and drying is often difficult at a large scale and can impact the final product's properties.[4][5]
-
Process Reproducibility: Ensuring batch-to-batch consistency in terms of yield and purity is a major hurdle, often influenced by variations in raw material quality and subtle changes in process parameters.[3]
Q2: What are the primary advantages of using continuous flow chemistry for pyrazolone synthesis over traditional batch processing?
A2: Continuous flow chemistry offers significant advantages for scaling up pyrazolone synthesis, directly addressing many of the challenges seen in batch processing:
-
Enhanced Safety: Hazardous intermediates, such as diazonium salts, can be generated and consumed in situ, avoiding the accumulation of large, potentially unstable quantities.[6] This is a major benefit when working with reagents like hydrazines.
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, enabling precise temperature control and safe management of exothermic reactions.[6]
-
Improved Mixing: Micromixers in flow systems provide rapid and highly efficient mixing, which minimizes side reactions and can lead to higher yields and purity compared to large batch reactors.[6]
-
Scalability and Reproducibility: Scaling up a flow process often involves running the system for a longer duration ("scaling out") rather than changing the reactor size, which leads to more predictable and reproducible results. A process for N-aryl-5-methylpyrazole was successfully scaled to ~1 kg in a flow system.[6]
-
Reduced Reaction Times: The precise control over temperature and mixing can dramatically reduce reaction times. For example, the synthesis of pyrazolopyrimidinone derivatives was reduced from 9 hours in batch to just 16 minutes in a flow system.[6] Similarly, the synthesis of Celecoxib was reduced from 20 hours to 64 minutes.[6]
Q3: What are the key safety precautions when handling hydrazine hydrate for a kilogram-scale reaction?
A3: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen; it is also flammable and reactive.[3] All work must be conducted in a controlled environment with strict adherence to safety protocols:
-
Engineering Controls: All transfers and reactions should be performed in a well-ventilated fume hood or a closed-system reactor to prevent inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving with appropriate materials like neoprene or nitrile.[4][7]
-
Storage: Store hydrazine in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[7] Secondary containment is required.[3]
-
Handling: Use spark-proof tools and ground/bond containers when transferring large quantities to prevent static discharge.[7] Avoid shock and friction. Whenever possible, use less hazardous hydrazine hydrate solutions instead of anhydrous hydrazine.[3]
-
Spill Response: Do not attempt to clean up a large spill yourself. Evacuate the area and notify emergency response personnel. Have appropriate spill kits (for small, manageable spills) and emergency showers/eyewash stations readily accessible.[4][7]
Troubleshooting Guides
Issue 1: Low Yield
Q: We are experiencing a significant drop in yield (from >80% at lab scale to <60%) after scaling up our Knorr pyrazolone synthesis. What are the likely causes and how can we troubleshoot this?
A: A drop in yield upon scale-up is a common issue. The following decision tree can guide your troubleshooting process.
Issue 2: Product Purification and Isolation
Q: During pilot-scale production, we are struggling with filtration. The product is either too fine, clogging the filter, or forms large aggregates, leading to poor washing and high solvent retention. How can we improve this?
A: Filtration and drying issues often stem from uncontrolled crystallization. The goal is to produce a consistent and optimal crystal size distribution.
-
Problem: Fine Particles Clogging Filters: This is often caused by rapid, uncontrolled nucleation (crashing out).
-
Solution: Control the rate of supersaturation. If using an antisolvent, slow down the addition rate and ensure good mixing at the point of addition. For cooling crystallizations, implement a controlled cooling ramp rather than rapidly chilling the batch. Seeding the solution with a small amount of the desired crystalline product at the point of saturation can promote controlled crystal growth over spontaneous nucleation.[8]
-
-
Problem: Large Aggregates and Poor Washing: This can result from slow, undisturbed crystallization or "oiling out," where the product separates as a liquid before solidifying.
-
Solution: Optimize the agitation rate during crystallization. Too little agitation allows aggregates to form, while too much can cause crystal breakage (secondary nucleation), leading to fines.[9] Ensure the crystallization temperature is below the melting point of any potential solvates or the product itself in the mother liquor. If the product is oiling out, consider using a different solvent system or increasing the solvent volume.
-
-
Problem: Inconsistent Crystal Form (Polymorphism):
-
Solution: Different polymorphs can have drastically different crystal habits and properties.[4] It is crucial to identify the desired, most stable polymorph and develop a crystallization process that reliably targets it. This involves carefully controlling the solvent system, cooling rate, and agitation. Techniques like seeding are critical for ensuring polymorphic control.[4]
-
Data & Comparative Analysis
Table 1: Comparison of Yield and Reaction Time in Batch vs. Continuous Flow Synthesis
| Pyrazolone Derivative | Method | Scale | Reaction Time | Yield (%) | Reference |
| Celecoxib (Anti-inflammatory) | Batch | Lab | 20 hours | 90% | [6] |
| Celecoxib (Anti-inflammatory) | Flow | Gram | 64 minutes | 90% | [6] |
| Pyrazolopyrimidinone | Batch | Lab | 9 hours | ~80-85% | [6] |
| Pyrazolopyrimidinone | Flow | Gram (5.7g/day) | 16 minutes | 80-85% | [6] |
| N-aryl-5-methylpyrazole | Batch | ~4.9 mol | - | - | [6] |
| N-aryl-5-methylpyrazole | Flow | ~1 kg | 8 minutes | 51% | [6] |
| 1,4-disubstituted pyrazoles | Batch | Lab | - | 21-100% | [6] |
| 1,4-disubstituted pyrazoles | Flow | Lab | - | 18-100% | [6] |
Note: Direct yield comparisons can be complex as optimization levels may differ between reported batch and flow processes.
Table 2: Effect of Catalyst on Pyrazolone Synthesis
This table summarizes the performance of different Brønsted acid catalysts in a one-pot, four-component synthesis of pyrazolone derivatives under solvent-free conditions.
| Catalyst (1 mol%) | Time (min) | Yield (%) | Catalyst Type | Reference |
| Silica Sulfuric Acid (SSA) | 45 | 92 | Heterogeneous Solid Acid | [10] |
| Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO₄) | 30 | 95 | Phase Transfer Catalyst | [10] |
| [2,2′-BPyH][C(CN)₃]₂ | 30 | 94 | Ionic Liquid | [10] |
| None | 180 | 25 | - | [10] |
Reaction Conditions: 2-Naphthaldehyde, ethyl acetoacetate, 2,4-dinitrophenylhydrazine, and β-naphthol at room temperature.[10]
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Precursor to Edaravone)
This protocol is adapted from established lab-scale Knorr synthesis procedures and incorporates principles for large-scale chemical processing.[11][12]
Safety Warning: This procedure involves hydrazine, a highly toxic and potentially explosive substance. All operations must be conducted in a suitable process reactor with appropriate engineering controls (e.g., closed system, ventilation) and by personnel trained in handling hazardous materials. Full PPE is required. The reaction is exothermic.
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, condenser, and addition funnel/pump.
-
Heating/cooling circulator.
-
Filter-dryer or appropriate filtration and drying equipment.
Reagents:
-
Ethyl acetoacetate (EAA): 13.0 kg (100 mol)
-
Phenylhydrazine: 10.8 kg (100 mol)
-
Ethanol (200 proof): 25 L
-
Glacial Acetic Acid (catalyst): 100 mL
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with ethyl acetoacetate (13.0 kg) and ethanol (25 L). Begin agitation to ensure the contents are well-mixed.
-
Initial Cooling: Cool the reactor contents to 10-15°C.
-
Catalyst Addition: Add glacial acetic acid (100 mL) to the reactor.
-
Controlled Phenylhydrazine Addition: Begin the slow, controlled addition of phenylhydrazine (10.8 kg) to the reactor via an addition pump over a period of 2-3 hours. Crucially, monitor the internal temperature throughout the addition. Maintain the temperature below 30°C using the reactor's cooling system. A significant exotherm is expected.[11] If the temperature rises above 30°C, immediately stop the addition until it is brought back under control.
-
Reaction and Monitoring: Once the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 78-80°C) and hold for 3-4 hours. Monitor the reaction progress by taking samples for in-process analysis (e.g., HPLC) to check for the disappearance of starting materials.
-
Crystallization: Once the reaction is complete, cool the mixture slowly to 0-5°C over 2-3 hours to induce crystallization. Hold at this temperature with slow agitation for at least 2 hours to maximize product precipitation.
-
Filtration: Filter the resulting slurry through a filter-dryer.
-
Washing: Wash the filter cake with cold (0-5°C) ethanol (2 x 5 L) to remove residual mother liquor and impurities.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR, IR), and residual solvents (GC). Expected yield is typically in the range of 85-95% for this process at scale.
Workflow for Scale-Up Synthesis
References
- 1. jddtonline.info [jddtonline.info]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 10. Self-nanomicellizing solid dispersion of edaravone: part I – oral bioavailability improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. [PDF] API CRYSTALLIZATION AND FORMULATION SOLUTIONS FOR TODAY’S DRUG DEVELOPMENT NEEDS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing and Characterizing Tautomeric Forms of 1,5-Dihydropyrazol-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and characterizing the tautomeric forms of 1,5-dihydropyrazol-4-one. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the possible tautomeric forms of this compound?
A1: this compound can exist in three primary tautomeric forms through proton migration: the CH form (4,5-dihydro-1H-pyrazol-4-one), the OH form (1H-pyrazol-4-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.
Q2: Why is it crucial to characterize the tautomeric forms of this compound in drug discovery?
A2: Tautomerism significantly impacts the physicochemical and biological properties of a molecule. Different tautomers can exhibit distinct solubility, lipophilicity (LogP), and hydrogen bonding capabilities, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, the specific tautomeric form can be critical for drug-target interactions, as it dictates the molecule's shape and pharmacophoric features.[2] Failure to account for tautomerism can lead to inconsistent experimental results and flawed structure-activity relationship (SAR) analyses.
Q3: Which analytical techniques are most suitable for characterizing the tautomers of this compound?
A3: The most powerful techniques for characterizing tautomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[3][4] X-ray crystallography can provide definitive evidence of the tautomeric form present in the solid state.[5] Computational methods, such as Density Functional Theory (DFT), are also valuable for predicting the relative stabilities of different tautomers.[4]
Troubleshooting Guides
NMR Spectroscopy
Q4: I am seeing broad peaks in the ¹H NMR spectrum of my this compound derivative. What could be the cause?
A4: Broad peaks in the ¹H NMR spectrum often indicate a dynamic equilibrium between two or more tautomeric forms that are interconverting at a rate comparable to the NMR timescale. This is a common observation for tautomers. To resolve this, you can try the following:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of interconversion, potentially leading to the sharpening of signals for individual tautomers.
-
Solvent Change: The tautomeric equilibrium is highly solvent-dependent.[6] Switching to a less polar or aprotic solvent might favor one tautomer, simplifying the spectrum. Conversely, a protic solvent might accelerate proton exchange, leading to a single, averaged set of sharp signals.
-
2D NMR Techniques: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm the chemical exchange between the tautomeric forms.
Q5: How can I quantify the ratio of different tautomers using ¹H NMR?
A5: Once you have well-resolved signals for each tautomer, you can determine their relative concentrations by integrating the corresponding peaks. It is crucial to select non-overlapping signals that are representative of each tautomer. For accurate quantification, ensure the following:
-
Full Relaxation: Use a sufficiently long relaxation delay (d1) to ensure all protons have fully relaxed between scans. A common rule of thumb is to use a delay of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Uniform Excitation: Ensure that the spectral width is wide enough to cover all signals of interest and that the transmitter offset is placed in the middle of the spectrum to ensure uniform excitation of all protons.
FT-IR Spectroscopy
Q6: I am unsure how to assign the peaks in my FT-IR spectrum to the different tautomers of this compound.
A6: The different tautomers have distinct vibrational modes. Here are some general guidelines for assignment:
-
OH form (Enol): Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C=C stretching vibration around 1620-1680 cm⁻¹.
-
NH form (Amide-like): Expect an N-H stretching band around 3100-3500 cm⁻¹ and a C=O stretching band (amide I) at a lower frequency than a typical ketone, often in the range of 1650-1680 cm⁻¹.
-
CH form (Keto): This form will show a characteristic C=O stretching vibration for a five-membered ring ketone, typically in the range of 1700-1720 cm⁻¹.
Comparing your experimental spectrum with theoretically calculated spectra for each tautomer can greatly aid in the assignment.
Q7: Can I use FT-IR for quantitative analysis of tautomeric mixtures?
A7: While FT-IR is excellent for qualitative identification, quantitative analysis can be challenging due to overlapping bands and differences in molar absorptivity. However, if you can identify a well-resolved, characteristic band for each tautomer, you can create a calibration curve using standards of known concentration (if available) or use the relative intensities of the bands to estimate the tautomeric ratio. Attenuated Total Reflectance (ATR)-FTIR can sometimes provide more reproducible results for quantitative measurements.
UV-Vis Spectroscopy
Q8: The UV-Vis spectrum of my compound shows multiple overlapping absorption bands. How can I use this data to study the tautomerism?
A8: Overlapping bands in the UV-Vis spectrum are common when multiple tautomers are present in solution.[5] To analyze this, you can perform the following:
-
Solvent Study: Record spectra in a range of solvents with varying polarities. The changes in the position and intensity of the absorption maxima can be correlated with the solvent-induced shifts in the tautomeric equilibrium.
-
Deconvolution of Spectra: Computational methods can be used to deconvolute the overlapping spectra into individual absorption bands corresponding to each tautomer.[5]
-
Temperature Study: Varying the temperature can shift the tautomeric equilibrium, leading to predictable changes in the UV-Vis spectrum. This can be used to calculate thermodynamic parameters for the tautomerization process.
Data Presentation
Table 1: Characteristic Spectroscopic Data for this compound Tautomers (Illustrative Values)
| Tautomeric Form | Spectroscopic Technique | Characteristic Signal/Band | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
| OH Form (Enol) | ¹H NMR | OH proton | 10.0 - 12.0 (broad) |
| ¹³C NMR | C-OH | 155 - 165 | |
| FT-IR | O-H stretch | 3200 - 3600 (broad) | |
| FT-IR | C=C stretch | 1620 - 1680 | |
| NH Form | ¹H NMR | NH proton | 7.0 - 9.0 |
| ¹³C NMR | C=O | 160 - 170 | |
| FT-IR | N-H stretch | 3100 - 3500 | |
| FT-IR | C=O stretch | 1650 - 1680 | |
| CH Form (Keto) | ¹H NMR | CH₂ protons | 3.0 - 4.0 |
| ¹³C NMR | C=O | 190 - 200 | |
| FT-IR | C=O stretch | 1700 - 1720 |
Note: These are approximate values and can vary depending on the solvent and substituents.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR Analysis of Tautomeric Ratio
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution. The choice of solvent can influence the tautomeric equilibrium.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Set the spectral width to encompass all expected proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or more).
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration. An inversion-recovery experiment can be performed to determine T1 values.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the FID.
-
Perform baseline correction.
-
Integrate well-resolved, non-overlapping signals corresponding to each tautomer.
-
Calculate the mole fraction of each tautomer by dividing the integral of its characteristic signal by the sum of the integrals for all tautomers (assuming the signals correspond to the same number of protons).
-
Protocol 2: FT-IR Analysis for Tautomer Identification
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic stretching frequencies for C=O, O-H, N-H, and C=C bonds to determine the predominant tautomeric form in the solid state.
-
Mandatory Visualization
Signaling Pathway Diagram
This compound derivatives have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK), which are key components of important cellular signaling pathways.
Caption: Inhibition of PI3K/Akt and p38 MAPK signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the screening of this compound derivatives as potential kinase inhibitors.
Caption: Workflow for screening kinase inhibitors.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Stability and Degradation of 1,5-Dihydropyrazol-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dihydropyrazol-4-one and its derivatives. The information is compiled from published studies on related pyrazolone structures, such as edaravone, to provide guidance on potential stability issues and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
While specific storage conditions should be determined by experimental stability studies, solid forms of pyrazolone derivatives are generally more stable than their solutions.[1] For aqueous solutions, degradation can be significant, especially at neutral or alkaline pH.[2] It is recommended to store solid this compound in a cool, dark, and dry place. Solutions should be freshly prepared. If storage of solutions is necessary, they should be protected from light and stored at low temperatures. Lowering the pH and deoxygenating the solvent can enhance the stability of aqueous solutions of similar compounds.[1]
Q2: What are the main degradation pathways for this compound?
Based on studies of related pyrazolone compounds like edaravone and antipyrine, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation .[2][3] Photodegradation is also a potential pathway for pyrazolone derivatives.[4][5]
-
Hydrolysis: The pyrazolone ring can be susceptible to cleavage under both acidic and basic conditions.
-
Oxidation: The molecule can be oxidized, especially in the presence of oxygen, peroxides, or metal ions.[2][6] This can lead to the formation of various oxidized derivatives. For edaravone, oxidative degradation can result in the formation of dimers and trimers.[1][7]
-
Photodegradation: Exposure to UV light can induce degradation, leading to the formation of various photoproducts.[4][5]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks are often indicative of degradation products. The formation of these products can be influenced by several factors:
-
Sample Preparation: The solvent, pH, and temperature used during sample preparation can induce degradation. For instance, dissolving the compound in a non-degassed aqueous buffer at neutral pH might lead to oxidation.
-
Storage Conditions: Improper storage of either the solid compound or its solutions can lead to the formation of degradants. Exposure to light, elevated temperatures, or humidity are common culprits.
-
Impurities in Solvents or Reagents: Trace metal ions or peroxide impurities in solvents can catalyze degradation.[6]
To troubleshoot, it is recommended to prepare fresh samples using high-purity, degassed solvents and analyze them immediately. A forced degradation study can help to intentionally generate and identify potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
A rapid decrease in the main compound peak area in HPLC analysis over a short period.
-
Appearance of multiple new peaks corresponding to degradation products.
Possible Causes:
-
Hydrolysis: The compound may be unstable at the pH of the solution.
-
Oxidation: Dissolved oxygen in the solvent can promote oxidative degradation.
Solutions:
-
pH Adjustment: Investigate the pH-stability profile of the compound. Preparing solutions in acidic buffers (e.g., pH 2-5) may slow down hydrolysis.[2]
-
Use of Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Addition of Antioxidants: For research purposes, the addition of antioxidants like sodium bisulfite might stabilize the solution, as has been shown for edaravone.[1]
-
Work at Low Temperatures: Prepare and handle solutions at low temperatures (e.g., on ice) to reduce the rate of degradation.
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation under identical stress conditions.
-
Poor reproducibility of HPLC chromatograms.
Possible Causes:
-
Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or concentration of stress agents (acid, base, peroxide) can lead to different degradation profiles.
-
Contamination: Trace metal ions from glassware or reagents can catalyze degradation reactions.[6]
Solutions:
-
Standardize Protocols: Ensure that all parameters of the forced degradation study are tightly controlled and documented. Use calibrated equipment (ovens, light chambers).
-
Use High-Purity Reagents: Employ high-purity solvents and reagents to minimize contaminants.
-
Proper Glassware Cleaning: Use a thorough cleaning procedure for all glassware to remove any trace metal contaminants. Consider using metal-free labware if metal-catalyzed degradation is suspected.
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound, based on common practices for pharmaceutical compounds.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 70°C for 45 minutes.
-
Cool the solution and neutralize with an equimolar amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 70°C for 45 minutes.
-
Cool the solution and neutralize with an equimolar amount of 0.1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature for 45 minutes.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL in methanol) to UV light (e.g., in a photostability chamber) for 24 hours.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[7]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation of this compound (Hypothetical Data Based on Edaravone Studies)
| Stress Condition | Reagent/Parameter | Incubation Time & Temperature | Expected Degradation (%) | Major Degradation Products (based on Edaravone) |
| Acidic Hydrolysis | 0.1 M HCl | 45 min at 70°C | 10 - 20% | Cleavage of pyrazolone ring |
| Basic Hydrolysis | 0.1 M NaOH | 45 min at 70°C | 15 - 30% | Cleavage of pyrazolone ring |
| Oxidative | 6% H₂O₂ | 45 min at RT | 20 - 40% | Oxidized monomers, dimers, trimers |
| Thermal (Solid) | 105°C | 24 hours | 5 - 15% | Dimerization products |
| Photolytic (Solution) | UV light | 24 hours | 5 - 10% | Photoproducts (variable) |
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound based on related structures.
References
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Kinetics of drug decomposition. Part 38. Hydrolysis and autoxidation of sodium phenylbutazone and aminophenazone in binary kinetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Degradation of Antipyrine by UV, UV/H2O2 and UV/PS" by Chaoqun Tan, Naiyun Gao et al. [digitalcommons.montclair.edu]
- 5. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoxidation and hydrolysis kinetics of the sodium salt of phenylbutazone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"minimizing by-product formation in the synthesis of pyrazoline derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of pyrazoline derivatives.
Troubleshooting Guides
This section addresses common issues encountered during pyrazoline synthesis, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Pyrazoline Derivative
A low yield of the target pyrazoline can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of multiple by-products.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials. Conventional methods may require several hours of reflux.[1] Consider microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and potentially improve yields.[2] |
| - Choice of Catalyst: The type and amount of catalyst can significantly impact the reaction rate. Acetic acid is a commonly used catalyst.[3] Experiment with other acid or base catalysts to find the optimal conditions for your specific substrates. | |
| Product Degradation | - Control Reaction Temperature: Excessive heat can lead to the decomposition of the desired pyrazoline. Maintain the recommended temperature for the specific protocol being used. |
| Formation of By-products | - See dedicated troubleshooting sections below for specific by-products (e.g., pyrazole, hydrazone). |
Problem 2: Formation of Aromatic Pyrazole as a Major By-product
The corresponding pyrazole is a common by-product in pyrazoline synthesis, arising from the oxidation of the pyrazoline ring.[4]
| Potential Cause | Recommended Solution |
| Oxidation by Atmospheric Oxygen | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which can promote oxidation. |
| Presence of Oxidizing Agents | - Solvent Purity: Ensure that the solvents used are free of peroxides and other oxidizing impurities. Freshly distilled solvents are recommended. |
| - In situ Oxidation: Some reaction conditions can promote in situ oxidation. For example, heating pyrazolines in DMSO under oxygen can lead to the formation of pyrazoles.[5] If pyrazole formation is a significant issue, consider alternative solvents. | |
| Reaction Conditions | - Temperature and Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of oxidation. Optimize these parameters to achieve complete conversion to the pyrazoline without promoting subsequent oxidation. |
Problem 3: Presence of Unreacted Chalcone and/or Hydrazone Intermediate
The presence of starting materials or the hydrazone intermediate in the final product indicates an incomplete cyclization reaction.
| Potential Cause | Recommended Solution |
| Equilibrium Favoring the Hydrazone | - Acid/Base Catalyst: The cyclization of the hydrazone to the pyrazoline is often catalyzed by acid or base. Ensure the appropriate catalyst is used in a sufficient amount. Acetic acid is commonly used to facilitate this step.[3] |
| Steric Hindrance | - Substituent Effects: Bulky substituents on the chalcone or hydrazine can hinder the intramolecular cyclization. In such cases, longer reaction times, higher temperatures, or a more effective catalyst may be required. |
| Kinetic vs. Thermodynamic Control | - Reaction Conditions: The formation of the pyrazoline can be subject to kinetic or thermodynamic control.[6][7][8][9] At lower temperatures, the reaction may favor the kinetically controlled hydrazone intermediate. Gradually increasing the temperature might be necessary to overcome the activation energy for cyclization. |
Problem 4: Formation of Regioisomers
When using unsymmetrical chalcones or substituted hydrazines, the formation of two different regioisomers of the pyrazoline is possible.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in the Michael Addition | - Electronic Effects of Substituents: The regioselectivity of the initial Michael addition of the hydrazine to the α,β-unsaturated ketone is influenced by the electronic properties of the substituents on both reactants. Electron-donating or withdrawing groups can direct the nucleophilic attack to a specific carbon.[10] |
| - Steric Effects of Substituents: Sterically bulky groups on either the chalcone or the hydrazine can favor the formation of one regioisomer over the other due to steric hindrance.[10] | |
| Solvent Effects | - Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with solvents of different polarities (e.g., ethanol, acetic acid, trifluoroethanol) may favor the formation of the desired regioisomer. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in pyrazoline synthesis from chalcones and hydrazines?
The most frequently encountered by-products are:
-
Pyrazoles: These are the aromatic analogues of pyrazolines and are formed through oxidation.[4]
-
Hydrazones/Schiff Bases: These are intermediates in the reaction and may persist if the cyclization is incomplete.
-
Regioisomers: When using unsymmetrical starting materials, different constitutional isomers of the pyrazoline can be formed.
Q2: How can I differentiate between the desired pyrazoline and the pyrazole by-product using spectroscopy?
| Spectroscopic Technique | Pyrazoline | Pyrazole |
| ¹H NMR | Shows characteristic signals for the C4-H₂ and C5-H protons, often as a complex ABX spin system (three doublet of doublets).[2][3] | The pyrazole ring protons appear as singlets or doublets in the aromatic region, and the aliphatic C4-H₂ and C5-H signals are absent. |
| ¹³C NMR | Displays signals for the sp³ hybridized C4 and C5 carbons of the pyrazoline ring, typically in the range of 40-65 ppm.[3] | All carbons in the pyrazole ring are sp² hybridized and appear at lower field (typically >100 ppm). |
| IR Spectroscopy | Shows a C=N stretching vibration. The N-H stretch is also present for N-unsubstituted pyrazolines. | The IR spectrum is characteristic of an aromatic system. |
| UV-Vis Spectroscopy | The absorption maximum is generally at a shorter wavelength compared to the corresponding pyrazole. | The extended conjugation in the aromatic pyrazole ring results in a bathochromic (red) shift of the absorption maximum. |
Q3: What is the general mechanism for the formation of pyrazolines from chalcones and hydrazines?
The reaction typically proceeds through a two-step mechanism:
-
Michael Addition: The hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone (chalcone) to form a hydrazone intermediate.
-
Intramolecular Cyclization: The hydrazone then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to form the five-membered pyrazoline ring.
Q4: Are there "green" synthesis methods that can help minimize by-products?
Yes, several green chemistry approaches have been shown to improve the synthesis of pyrazolines and reduce by-product formation:
-
Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and fewer by-products compared to conventional heating.[2]
-
Ultrasound-Assisted Synthesis: Sonication can also accelerate the reaction and improve yields.
-
Solvent-Free Reactions: Grinding the reactants together without a solvent is an environmentally friendly method that can be very efficient.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines under Reflux
This protocol is a conventional method for pyrazoline synthesis.
-
Chalcone Synthesis: The appropriate chalcone is synthesized via a Claisen-Schmidt condensation of an acetophenone with a substituted benzaldehyde in the presence of a base like potassium hydroxide in ethanol.
-
Pyrazoline Formation:
-
To a solution of the chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid if not already used as the solvent.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[12]
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazoline Derivatives
This protocol offers a faster and often higher-yielding alternative to conventional methods.
-
Reactant Mixture: In a microwave-safe vessel, mix the chalcone (1 equivalent) and the appropriate hydrazine (1-1.2 equivalents) in a minimal amount of a suitable solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specific power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash, and recrystallize as described in Protocol 1.
Visualizations
Below are diagrams illustrating key concepts in pyrazoline synthesis.
Caption: By-product formation pathways in pyrazoline synthesis.
Caption: A logical workflow for troubleshooting low pyrazoline yields.
References
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Guide to Pyrazolone Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazolone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparative analysis of conventional and microwave-assisted methods for pyrazolone synthesis, supported by experimental data and protocols.
Pyrazolones are a class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals, dyes, and ligands.[1] The synthesis of these valuable molecules has traditionally been achieved through methods that often require long reaction times and yield moderate results. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a rapid, efficient, and often higher-yielding alternative.[2][3]
Performance Comparison: A Quantitative Look
Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of pyrazolones and their derivatives. The primary advantages of MAOS include a dramatic reduction in reaction time and a significant increase in product yield.[4] This is largely attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and minimize the formation of byproducts.[5][6]
| Synthesis Method | Reactants | Reaction Time | Yield (%) | Reference |
| Conventional | Ethyl acetoacetate, Phenylhydrazine | 7-9 hours | 79-92% (improvement with microwave) | [2] |
| Microwave-Assisted | Ethyl acetoacetate, Phenylhydrazine | 9-10 minutes | 79-92% | [2] |
| Conventional | Phenyl-1H-pyrazole-4-carbaldehyde | 2 hours | 73-90% | [3] |
| Microwave-Assisted | Phenyl-1H-pyrazole-4-carbaldehyde | 5 minutes | 91-98% | [3] |
| Conventional | 1-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | 3 hours | 55-62% | [7] |
| Microwave-Assisted | 1-(2-hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | 2-3 minutes | 69-82% | [7] |
| Conventional | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | 7-10 minutes (at 120 °C) | 68-86% | [6] |
| Microwave-Assisted | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | 7-10 minutes (at 120 °C) | 68-86% | [6] |
Experimental Protocols
Conventional Synthesis of Pyrazolones (Knorr Synthesis)
The classical synthesis of pyrazolones was first reported by Ludwig Knorr in 1883 and typically involves the condensation of a β-ketoester with a hydrazine derivative.[1][8]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (solvent)
-
Anhydrous Zinc Chloride (catalyst, optional)[2]
Procedure:
-
A mixture of ethyl acetoacetate and phenylhydrazine is dissolved in ethanol.
-
A catalytic amount of anhydrous zinc chloride can be added.
-
The mixture is refluxed for a period of 7 to 9 hours.[2]
-
After cooling, the solid product is collected by filtration.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified pyrazolone.
Microwave-Assisted Synthesis of Pyrazolones
This method utilizes a dedicated microwave reactor to accelerate the reaction.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol or Dimethylformamide (DMF) (solvent)
Procedure:
-
Equimolar amounts of ethyl acetoacetate and phenylhydrazine are mixed in a microwave-safe reaction vessel.[9]
-
A small amount of a suitable solvent like ethanol or DMF is added.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated with microwaves at a specified power and temperature for a short duration, typically ranging from 2 to 10 minutes.[3][9]
-
After the reaction is complete, the vessel is cooled, and the product is isolated by filtration and purified by recrystallization.
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted pyrazolone synthesis.
Caption: Generalized workflow for conventional pyrazolone synthesis.
Caption: Generalized workflow for microwave-assisted pyrazolone synthesis.
Logical Decision Pathway: Choosing a Synthesis Method
The choice between conventional and microwave-assisted synthesis often depends on the specific research goals and available resources. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting a pyrazolone synthesis method.
References
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. jbes.journals.ekb.eg [jbes.journals.ekb.eg]
A Comparative Guide to the Structure-Activity Relationship of 1,5-Dihydropyrazol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,5-dihydropyrazol-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives across different therapeutic areas, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activities of representative this compound and related pyrazole derivatives. The data is compiled from various studies to facilitate a clear comparison of how structural modifications influence their potency as anticancer, anti-inflammatory (COX-2 inhibition), and α-amylase inhibitory agents.
| Compound ID | General Structure | R1 | R2 | R3 | Biological Activity | IC50 (µM) | Reference |
| Anticancer | |||||||
| 1a | Pyrazoline-based | 4-Bromophenyl | - | - | Anticancer (MCF-7) | 5.8 | [1] |
| 1b | Pyrazoline-based | - | - | - | Anticancer (A549) | 8.0 | [1] |
| 1c | Pyrazoline-based | - | - | - | Anticancer (HeLa) | 9.8 | [1] |
| 2a | Pyrazole Derivative | - | - | - | Anticancer (Human Colon Cancer) | 4.2 | [2] |
| Anti-inflammatory (COX-2 Inhibition) | |||||||
| 3a | Pyrazole-pyridazine hybrid | Trimethoxy | - | - | COX-2 Inhibition | 1.50 | [3] |
| 3b | Pyrazole-pyridazine hybrid | Trimethoxy | - | - | COX-2 Inhibition | 1.15 | [3] |
| 3c | Pyrazole-pyridazine hybrid | Bromo | - | - | COX-2 Inhibition | 2.51 | [4] |
| 4a | Pyrazole Analogue | Benzene sulfonamide | - | - | COX-2 Inhibition | 1.79 | [5] |
| α-Amylase Inhibition | |||||||
| 5a | Dihydropyrazole | p-hydroxyphenyl | p-dimethylaminophenyl | - | α-Amylase Inhibition | 1.07 | [6] |
| 5b | Dihydropyrazole | Phenyl | p-methylphenyl | - | α-Amylase Inhibition | 35.50 | [6] |
| 5c | Dihydropyrazole | - | - | - | α-Amylase Inhibition | 0.5509 | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and aid in the design of future experiments.
Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of approximately 3,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 72 hours.[2]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro COX-1/COX-2 Inhibition Assay
The ability of the compounds to inhibit cyclooxygenase (COX) isoenzymes is determined using an in vitro assay.[4][5]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Mixture: The assay mixture contains Tris-HCl buffer (100 mM, pH 8), hematin (15 µM), and the test compound at various concentrations.[5]
-
Enzyme Addition: The respective COX isoenzyme is added to the assay mixture.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: The COX-catalyzed production of prostaglandin G2 (PGG2) is measured. This can be done using a chromogenic assay based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2, or a fluorometric assay.[5][7]
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4]
α-Amylase Inhibition Assay
The inhibitory effect of the compounds on α-amylase activity is assessed using a colorimetric assay.[6][8]
-
Substrate Preparation: A solution of starch in a suitable buffer (e.g., 0.5 M Tris-HCl, pH 6.9, containing 0.01 M calcium chloride) is prepared and boiled.[8]
-
Incubation: The test compound, dissolved in a minimal amount of DMSO and diluted with buffer, is pre-incubated with a solution of porcine pancreatic α-amylase for a defined period (e.g., 10 minutes at 37°C).[8]
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction, and the incubation continues.
-
Reaction Termination and Color Development: The reaction is stopped by adding a solution of dinitrosalicylic acid (DNS) reagent and boiling. The DNS reagent reacts with the reducing sugars produced by the enzymatic hydrolysis of starch to generate a colored product.
-
Absorbance Reading: The absorbance of the resulting solution is measured at 540 nm.
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value is then determined.
Mandatory Visualizations
Signaling Pathway
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Experimental Workflow
Caption: General workflow for SAR studies.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vitro α-amylase inhibitory assay [protocols.io]
Validating the Core Structure of 1,5-Dihydropyrazol-4-ones: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the discovery pipeline. The 1,5-dihydropyrazol-4-one scaffold, a key pharmacophore in many biologically active molecules, presents a unique set of challenges and opportunities for structural elucidation. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive validation of this heterocyclic core, offering experimental insights and data-driven comparisons.
The strategic application of 2D NMR spectroscopy is indispensable for mapping the intricate network of proton and carbon connectivities within a molecule. For the this compound system, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are paramount. These methods not only confirm the fundamental ring structure but also provide crucial information regarding substituent positioning and stereochemistry.
The Power of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, 2D NMR experiments are essential for assembling the molecular puzzle. The concerted application of these techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, which is fundamental for the validation of the this compound core.[1][2] The primary advantage of 2D NMR lies in its ability to reveal through-bond correlations between nuclei, providing a clear roadmap of the molecular framework.
Comparative Analysis of Key 2D NMR Techniques
The validation of the this compound structure hinges on the synergistic interpretation of data from COSY, HSQC, and HMBC experiments. Each technique provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is the cornerstone for identifying proton-proton coupling networks. In a this compound derivative, COSY is instrumental in establishing the connectivity between adjacent protons, such as those on the pyrazolone ring and any aliphatic substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their attached carbons.[1] This is a powerful tool for assigning carbon signals based on their corresponding, and often more easily assigned, proton resonances. For the this compound core, HSQC will definitively link the protons on the ring to their respective carbon atoms.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most informative experiment for elucidating the overall carbon skeleton.[3] It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are critical for connecting different spin systems and for identifying quaternary carbons, such as the carbonyl carbon (C4) and substituted carbons on the pyrazolone ring.[3]
Experimental Workflow for 2D NMR-Based Structure Validation
The logical flow of experiments is crucial for efficient and accurate structure determination. The following diagram illustrates a typical workflow for the validation of a this compound derivative using 2D NMR.
Comparative Data for a Representative Pyrazolone Derivative
To illustrate the power of these techniques, the following tables summarize hypothetical ¹H and ¹³C NMR data and key 2D NMR correlations for a representative substituted this compound. Note: Chemical shifts are highly dependent on the specific substituents and solvent used. The following data is for illustrative purposes.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| N1-Substituent | Varies | - | Varies |
| C3-Substituent | Varies | - | Varies |
| C3 | - | - | ~155 |
| C4 (C=O) | - | - | ~170 |
| C5 | 3.85 | s | ~55 |
| C5-Substituent | Varies | - | Varies |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlations | Structural Information Confirmed |
| ¹H-¹H COSY | Correlation between protons on substituents and adjacent ring protons (if any). | Connectivity of substituent groups. |
| ¹H-¹³C HSQC | Direct correlation between the C5 proton and the C5 carbon. | Unambiguous assignment of the C5 methine group. |
| ¹H-¹³C HMBC | C5-H to C3: 2-bond correlation confirming the pyrazolone ring structure. C5-H to C4 (C=O): 2-bond correlation identifying the carbonyl carbon. N1-substituent protons to C5: 3-bond correlation confirming the N-substituent position. C3-substituent protons to C3 & C4: 2 and 3-bond correlations confirming the C3-substituent position. | The core pyrazolone ring connectivity, the position of the carbonyl group, and the attachment points of all substituents. |
Alternative and Complementary Techniques
While 2D NMR is the gold standard for the structural elucidation of 1,5-dihydropyrazol-4-ones, other analytical techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides the absolute, unambiguous 3D structure of a crystalline compound. This is the ultimate validation method but is contingent on obtaining suitable single crystals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is a crucial piece of information to have before embarking on NMR analysis.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the pyrazolone ring.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity map of the molecule in solution. | Provides a complete solution-state structure. Applicable to non-crystalline materials. | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state. | Unambiguous and definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| High-Resolution Mass Spectrometry | Exact molecular formula. | High accuracy and sensitivity. | Does not provide information on connectivity or stereochemistry. |
| Infrared Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Detailed Experimental Protocols
General Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.
¹H-¹H COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically performed. Key parameters to consider are the spectral width in both dimensions (F1 and F2), which should encompass all proton signals, and the number of increments in the F1 dimension, which will determine the resolution.
¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal results. The spectral widths should be set to cover the full proton and carbon chemical shift ranges. The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³-hybridized carbons and 160 Hz for sp²-hybridized carbons.
¹H-¹³C HMBC: A gradient-selected HMBC experiment is used to detect long-range couplings. The key parameter is the long-range coupling constant, which is typically optimized for values between 4 and 10 Hz to observe 2- and 3-bond correlations.
References
Comparative Molecular Docking of 1,5-Dihydropyrazol-4-one Analogs: An In-Silico Analysis of Target Protein Interactions
A comprehensive guide for researchers and drug development professionals detailing the comparative molecular docking studies of 1,5-dihydropyrazol-4-one analogs with various protein targets implicated in cancer and inflammation. This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Analogs of this structure have been extensively investigated as potential therapeutic agents. Molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This guide provides a comparative overview of molecular docking studies performed on this compound analogs and related pyrazole derivatives with key protein targets.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of various pyrazole derivatives, including this compound analogs, against several key protein targets. These values are indicative of the potential efficacy of the compounds as inhibitors.
Table 1: Comparative Docking Scores and Binding Energies of Pyrazole Derivatives against Cancer-Related Kinases
| Compound ID | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 1b | VEGFR-2 | 2QU5 | -10.09 | |
| 1d | Aurora A | 2W1G | -8.57 | [1] |
| 2b | CDK2 | 2VTO | -10.35 | [1] |
| Compound 3i | VEGFR-2 | Not Specified | Not Specified (IC50 = 8.93 nM) | |
| Compound 3a | VEGFR-2 | Not Specified | Not Specified (IC50 = 1.22 µM) | [2] |
| Hybrid 8g | Not Specified | Not Specified | Not Specified (IC50 = 2.41 µM vs HeLa) | [3] |
Table 2: Comparative Docking Scores and Inhibitory Data for Pyrazole Derivatives against Inflammation-Related Enzymes
| Compound ID | Target Protein | PDB ID | Docking Score | IC50 | Reference |
| Compound 2g | Lipoxygenase | Not Specified | Not Specified | 80 µM | [4] |
| Compound 12 | COX-2 | Not Specified | Not Specified | Potent Inhibitor | [5] |
| Compound 13 | COX-2 | Not Specified | Not Specified | Potent Inhibitor | [5] |
| Compound 6 | COX-2 | Not Specified | Not Specified | Potent Inhibitor | [5] |
| Compound 11 | COX-2 | Not Specified | Not Specified | Potent Inhibitor | [5] |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a suitable force field.
-
Gasteiger charges are computed for the ligand atoms.
3. Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or by active site prediction tools.
-
Molecular docking is performed using software such as AutoDock.[1] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[6]
-
A set number of docking runs are performed for each ligand to ensure thorough conformational searching.
4. Analysis of Results:
-
The docking results are clustered based on root-mean-square deviation (RMSD).
-
The binding poses with the lowest binding energy are selected as the most probable binding conformations.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Visualizations
Experimental Workflow: Molecular Docking
Caption: A generalized workflow for a molecular docking experiment.
Signaling Pathway: VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy.
Caption: Simplified signaling pathway of VEGFR-2 leading to angiogenesis.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking and pharmacophoric modelling of 1,5-disubstituted tetrazoles as inhibitors of two proteins present in cancer, the ABL and the mutated T315I kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrazole Isomers: Unveiling the Therapeutic Potential of 1,5-Dihydropyrazol-4-one
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structural isomers is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the biological activity of 1,5-dihydropyrazol-4-one and its other pyrazole isomers, supported by experimental data and detailed methodologies.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The seemingly subtle variation in the placement of substituents and double bonds within the pyrazole ring can lead to significant differences in their biological profiles. This guide focuses on elucidating these differences, with a particular emphasis on the this compound core.
Anticancer Activity: A Tale of Two Isomers
The anticancer potential of pyrazole derivatives has been extensively investigated, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. While direct comparative studies on all pyrazole isomers are limited, the existing data allows for an insightful analysis of their structure-activity relationships.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Diaryl-4-substituted Pyrazole Derivative | A549 (Lung Carcinoma) | 2.2 | |
| 1,5-Diaryl Pyrazole Derivative (Compound T3) | A549 (Lung Carcinoma) | Not explicitly stated, but showed activity | |
| 1,5-Diaryl Pyrazole Derivative (Compound T6) | HepG2 (Liver Carcinoma) | Not explicitly stated, but showed activity | |
| 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Carcinoma) | 6.78 | |
| Thiazolyl Pyrazole (Compound 11c) | HCT-116 (Colon Carcinoma) | Potent (exact value not provided) | |
| Thiazolyl Pyrazole (Compound 6g) | HCT-116 (Colon Carcinoma) | Potent (exact value not provided) |
Key Observations:
-
The substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer activity. 1,5-diaryl pyrazoles have shown significant promise.
-
The nature of the substituent at various positions can greatly influence the potency. For instance, the presence of a thiophene moiety in pyrazolyl-chalcones has been shown to enhance anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is then determined, which represents the concentration of the compound required to inhibit 50% of cell growth.
Figure 1: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: A Broad Spectrum of Defense
Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The structural arrangement of the pyrazole core and its substituents is a key determinant of its antimicrobial efficacy and spectrum.
| Compound/Isomer | Microorganism | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Candida albicans | 2.9–7.8 | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5–125 | |
| 3,5-pyrazole compound (3a) | Gram-positive bacteria | 0.125 | |
| 3,5-pyrazole compound (3a) | Gram-negative bacteria | 0.062–0.25 | |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (6) | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 | |
| Indazole (9) | Staphylococcus and Enterococcus genera | 4 |
Key Observations:
-
Pyrazoles fused with other heterocyclic rings, such as pyrimidines, can exhibit enhanced antimicrobial activity.
-
The presence of specific functional groups, such as carbothioamides and hydrazineylidene moieties, can contribute significantly to the antifungal and antibacterial properties.
-
Even subtle changes in the substitution pattern on the pyrazole ring can lead to substantial differences in the minimum inhibitory concentration (MIC) values.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Methodology:
-
Media Preparation and Inoculation: A sterile nutrient agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar plates.
-
Compound Application: A known concentration of the pyrazole derivative, dissolved in a suitable solvent (like DMSO), is added to each well. A control well containing only the solvent is also prepared.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria and 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Figure 2: Workflow of the agar well diffusion method.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole derivatives are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
In the context of anticancer activity , pyrazole derivatives have been shown to target a variety of proteins involved in cell cycle regulation and proliferation. For instance, some pyrazole-based compounds act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for the progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
Figure 3: Simplified signaling pathway of pyrazole-induced anticancer activity.
For antimicrobial activity , the precise mechanisms of action can vary. Some pyrazole derivatives are thought to interfere with essential microbial enzymes, disrupt cell membrane integrity, or inhibit nucleic acid synthesis. The broad spectrum of activity observed for some pyrazoles suggests that they may have multiple cellular targets within microbial cells.
Conclusion
The comparative analysis of pyrazole isomers reveals a rich and diverse landscape of biological activities. While this compound and its derivatives show significant promise, particularly in the realm of anticancer and antimicrobial research, the specific biological profile is intricately linked to the substitution pattern on the pyrazole core. The data presented in this guide underscores the importance of continued structure-activity relationship studies to unlock the full therapeutic potential of this versatile heterocyclic scaffold. Future research focusing on direct comparative studies of isomers and elucidation of their precise mechanisms of action will be instrumental in the development of next-generation pyrazole-based drugs.
A Comparative Analysis of the Antimicrobial Efficacy of 1,5-Dihydropyrazol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, 1,5-dihydropyrazol-4-one derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2][3][4] This guide provides a comparative evaluation of the antimicrobial efficacy of various this compound derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Antimicrobial Efficacy
The antimicrobial potential of synthesized this compound derivatives has been predominantly evaluated using Minimum Inhibitory Concentration (MIC) and zone of inhibition assays against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented below summarizes the findings from various studies, offering a comparative overview of the efficacy of different substitutions on the pyrazolone core.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1: Dinitrobenzotrifluoride moiety | |||||
| Compound 4d | 0.39 | 0.39 | - | - | [1] |
| Compound 4h | - | - | - | - | [1] |
| Compound 4t | 0.39 | 3.125 | 0.39 | 0.39 | [1] |
| Series 2: N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | |||||
| Compound 3k | 0.15 (IC50) | 0.25 (IC50) | - | - | [5] |
| Compound 3s | 10.56 | 10.56 | - | - | [5] |
| Series 3: Pyrazolo[1,5-a]pyrimidine derivatives | |||||
| Compound 3a | 0.125-0.50 | - | 0.062-0.50 | - | [6] |
| Compound 5a | 0.125-0.50 | - | 0.062-0.50 | - | [6] |
| Penicillin (Standard) | 3.125 | 3.125 | - | - | [1] |
| Kanamycin B (Standard) | 1.562 | 1.562 | 1.562 | 1.562 | [1] |
| Ciprofloxacin (Standard) | - | - | - | - | [6] |
Table 2: Antifungal Activity of Pyrazolone Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Alternaria solani | Reference |
| 4-Amino antipyrine thiosemicarbazone | Most Potent | [2][3][4] |
| 1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone | Most Potent | [2][3][4] |
| 1-(4-Sulfoamidophenyl)-3-methyl-5-pyrazolone | Most Potent | [2][3][4] |
Experimental Protocols
The evaluation of antimicrobial efficacy of this compound derivatives typically involves the following standard microbiological assays:
Agar Well Diffusion Method
This method is widely used for the preliminary screening of antimicrobial activity.
-
Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into petri plates and allowed to solidify. A standardized microbial suspension is then uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A control well contains only the solvent.
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C for bacteria) for a designated period (e.g., 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[7]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]
Visualizing Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antimicrobial screening and the proposed mechanism of action for these derivatives.
Caption: Experimental workflow for evaluating antimicrobial efficacy.
A significant body of research suggests that pyrazole and its derivatives exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[1][5][8][9][10] This enzyme introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication and transcription.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Structure-Activity Relationship (SAR)
The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR is still under investigation, preliminary findings suggest that:
-
Electron-withdrawing groups on the phenyl ring attached to the pyrazole nucleus can enhance antibacterial activity.
-
The presence of halogens , such as chlorine and fluorine, has been shown to be favorable for increased antimicrobial potency.[7]
-
The nature of the substituent at the N1 position of the pyrazole ring also plays a crucial role in determining the spectrum and potency of antimicrobial action.
Further quantitative structure-activity relationship (QSAR) studies are warranted to delineate the precise structural requirements for optimal antimicrobial efficacy, which will be instrumental in the rational design of more potent this compound-based antimicrobial agents.[2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacological Assessment of 1,5-Dihydropyrazol-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo pharmacological assessment of 1,5-dihydropyrazol-4-one derivatives and related pyrazoline compounds. The information presented herein is collated from various scientific studies to offer a comprehensive resource for evaluating the therapeutic potential of this class of compounds.
Comparative Pharmacological Data
The following tables summarize the quantitative data from various studies on dihydropyrazole and pyrazole derivatives, focusing on their anti-inflammatory, and anticancer activities.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| T3 | 4.655 | 0.781 | 5.96 | [1] |
| T5 | 5.596 | 0.781 | 7.16 | [1] |
| 4b | 48.05 ± 2.15 | 0.35 ± 0.02 | 137.3 | [2] |
| Celecoxib | 60.01 ± 2.54 | 0.41 ± 0.03 | 145.8 | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: In Vitro Anticancer Activity of 3,5-Diaryl-4,5-dihydropyrazole Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| 31 | SR | <0.01 | [3] |
| 39 | SR | <0.01 | [3] |
| 31 | MDA-MB-435 | <0.01 | [3] |
| 39 | MDA-MB-435 | <0.01 | [3] |
| 31 | NCI-H460 | 0.02 | [3] |
GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. SR: Leukemia, MDA-MB-435: Melanoma, NCI-H460: Non-Small Cell Lung Cancer.
Table 3: In Vivo Anti-Inflammatory Activity of Pyrazolone Derivatives
| Compound (100 mg/kg) | % Inhibition of Paw Edema (3h) | Reference |
| 5 | 68.5 | [4] |
| 6 | 77.5 | [4] |
| 11 | 84.6 | [4] |
| 13 | 89.7 | [4] |
| Indomethacin (10 mg/kg) | 92.0 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures reported in the literature.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a defined period (e.g., 2 minutes) by adding a solution of hydrochloric acid.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition versus the concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, SR, MDA-MB-435) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI₅₀ (or IC₅₀) value is determined by plotting cell viability against the compound concentration.
Antioxidant DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Methodology:
-
Sample Preparation: Different concentrations of the test compound are prepared in a suitable solvent (e.g., methanol).
-
DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound derivatives are often attributed to their modulation of key signaling pathways involved in inflammation and cancer.
Caption: General experimental workflow for assessing the pharmacological activity of this compound derivatives.
The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes like COX-2 and the modulation of intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Putative mechanism of anti-inflammatory action of this compound derivatives via inhibition of MAPK and NF-κB signaling pathways.
References
- 1. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to ADMET Property Prediction for Novel 1,5-Dihydropyrazol-4-one Drug Candidates
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential success. This guide provides a comparative overview of ADMET property prediction for a promising class of compounds, 1,5-dihydropyrazol-4-ones, integrating computational data with established experimental protocols.
The journey of a drug from laboratory discovery to clinical application is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET profiles.[1] To mitigate these late-stage failures, a proactive approach involving early-stage ADMET profiling is paramount. This guide focuses on 1,5-dihydropyrazol-4-one derivatives, a scaffold of considerable interest in medicinal chemistry, and compares their predicted ADMET properties using widely accepted in silico tools. Furthermore, it furnishes detailed methodologies for key in vitro ADMET assays to facilitate the experimental validation of these computational predictions.
In Silico ADMET Prediction: A Comparative Analysis
Computational, or in silico, ADMET prediction has become an indispensable tool in modern drug discovery, offering rapid and cost-effective screening of large compound libraries.[2][3] By analyzing a molecule's structure, these methods can forecast its behavior within the human body.[1] For this guide, a comparative analysis of hypothetical, yet structurally representative, this compound drug candidates was performed using a combination of widely recognized predictive models.
The following tables summarize the predicted physicochemical properties, pharmacokinetics, drug-likeness, and toxicity for three representative this compound analogs. These analogs are designed to explore the impact of different substituents on the core scaffold.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Property | Candidate A (R1=H, R2=Phenyl) | Candidate B (R1=CH3, R2=4-Chlorophenyl) | Candidate C (R1=H, R2=4-Methoxyphenyl) | Reference Drug (Celecoxib) |
| Molecular Weight ( g/mol ) | 242.27 | 290.74 | 272.29 | 381.37 |
| LogP (o/w) | 1.85 | 2.90 | 1.98 | 3.63 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 | 5 |
| Molar Refractivity | 69.45 | 80.93 | 75.64 | 102.14 |
| Lipinski's Rule Violations | 0 | 0 | 0 | 0 |
Data is computationally generated for illustrative purposes.
Lipinski's "Rule of Five" is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[4][5] As indicated in Table 1, all three hypothetical this compound candidates, along with the reference drug Celecoxib (a pyrazole-containing drug), adhere to this rule with zero violations, suggesting good potential for oral bioavailability.
Table 2: Predicted Pharmacokinetic Properties (ADME)
| Parameter | Candidate A | Candidate B | Candidate C | Reference Drug (Celecoxib) |
| Absorption | ||||
| GI Absorption | High | High | High | High |
| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.95 | 1.10 | 0.98 | 1.25 |
| P-gp Substrate | No | No | No | Yes |
| Distribution | ||||
| VDss (human) (L/kg) | 0.55 | 0.68 | 0.60 | 1.45 |
| BBB Permeability | No | No | No | No |
| Metabolism | ||||
| CYP1A2 Inhibitor | No | Yes | No | No |
| CYP2C9 Inhibitor | Yes | Yes | Yes | Yes |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | No |
| Excretion | ||||
| Total Clearance (log ml/min/kg) | 0.35 | 0.28 | 0.31 | 0.15 |
Data is computationally generated for illustrative purposes.
The pharmacokinetic predictions in Table 2 suggest that all candidates have high gastrointestinal absorption. Notably, none of the candidates are predicted to be substrates of P-glycoprotein (P-gp), a key efflux transporter that can limit drug absorption.[6] However, all candidates, similar to Celecoxib, are predicted to be inhibitors of the CYP2C9 metabolic enzyme, a factor that requires consideration in later stages of drug development to avoid potential drug-drug interactions.
Table 3: Predicted Toxicity
| Parameter | Candidate A | Candidate B | Candidate C | Reference Drug (Celecoxib) |
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG I Inhibitor | Low risk | Low risk | Low risk | Medium risk |
| Hepatotoxicity | No | No | No | Yes |
| Skin Sensitization | No | No | No | No |
Data is computationally generated for illustrative purposes.
Toxicity is a major cause of drug attrition. The in silico toxicity profiling in Table 3 indicates a generally favorable safety profile for the novel this compound candidates, with no predicted mutagenicity (AMES toxicity) or skin sensitization. They also show a lower risk of hERG inhibition, a key indicator of cardiotoxicity, compared to the reference drug.
Experimental Protocols for Key ADMET Assays
While in silico predictions are invaluable for initial screening, experimental validation is essential. The following are detailed protocols for two crucial in vitro ADMET assays.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of drugs.[6][7] It utilizes a human colon carcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[7][8]
Methodology
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration (typically 1-10 µM).[9]
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The compound solution is added to the apical (upper) chamber of the Transwell™ insert, and the appearance of the compound in the basolateral (lower) chamber is monitored over time (e.g., at 30, 60, 90, and 120 minutes).[6]
-
Basolateral to Apical (B-A) Transport: In a separate set of inserts, the compound solution is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This helps to identify the involvement of efflux transporters.[6]
-
-
Sample Analysis: Samples from both chambers at each time point are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[6]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when exposed to liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[1][10]
Methodology
-
Reagent Preparation:
-
Test compounds and positive controls (e.g., testosterone, verapamil) are prepared as stock solutions in an organic solvent like DMSO.
-
Liver microsomes (human, rat, etc.) are thawed on ice.
-
A cofactor solution containing NADPH, an essential cofactor for CYP enzymes, is prepared.[1]
-
-
Incubation:
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing and Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.[10]
Visualizing the ADMET Prediction Workflow
To provide a clear overview of the process discussed, the following diagram illustrates a typical workflow for ADMET property prediction in early drug discovery.
Caption: Workflow for ADMET prediction, from in silico screening to in vitro validation.
Conclusion
The early and integrated assessment of ADMET properties is a cornerstone of successful drug discovery. For novel this compound drug candidates, in silico tools provide a powerful first pass, enabling the prioritization of compounds with favorable predicted profiles. The comparative data presented in this guide highlights how structural modifications can influence key ADMET parameters. However, these computational predictions must be anchored in experimental reality. The detailed protocols for Caco-2 permeability and microsomal stability assays provide a clear path for the in vitro validation of these promising candidates. By combining predictive modeling with robust experimental work, researchers can navigate the complexities of drug development with greater confidence and efficiency.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. dev.drugbank.com [dev.drugbank.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 1,5-Dihydropyrazol-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of 1,5-Dihydropyrazol-4-one, a heterocyclic compound belonging to the pyrazolone family. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for the disposal of related pyrazolone derivatives and general chemical waste management principles.
Hazard Profile and Safety Precautions
-
Acute toxicity (oral)
-
Skin irritation
-
Serious eye irritation
-
Respiratory irritation
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat and ensure exposed skin is covered. |
| Respiratory Protection | Use a properly fitted respirator if handling powders or generating dust. |
Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste . It should not be disposed of down the drain or in regular solid waste. All disposal activities must be conducted in accordance with federal, state, and local regulations.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and compatible waste container.
-
The container must be in good condition, securely sealed, and made of a material that is resistant to the chemical.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
The logical flow for the disposal of this compound is illustrated in the following diagram:
Figure 1. Logical workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills: Carefully sweep or scoop up the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it into the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Logistical Information for Handling 1,5-Dihydropyrazol-4-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1,5-Dihydropyrazol-4-one was located. The following guidance is based on the safety protocols for structurally similar pyrazole derivatives and general best practices for handling potentially hazardous research chemicals. Researchers must conduct a thorough risk assessment for their specific experimental conditions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound and similar chemical compounds. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised, with one pair under the gown cuff and the other over.[2] Change gloves every 30 minutes or immediately if contaminated.[2] |
| Body Protection | Laboratory coat or gown | A disposable, low-permeability gown with a solid front, long sleeves, and elastic or knit cuffs should be worn.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. A face shield should be used in situations with a high potential for splashing.[3] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the compound as a powder.[4] Use in a well-ventilated area or under a chemical fume hood.[5][6] |
Experimental Protocol: Safe Handling and Disposal
1. Preparation and Handling:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Pre-Handling:
-
Read and understand the available safety information for similar compounds.
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
2. Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover powder spills with wetted paper towels or absorbent pads to avoid raising dust.[7]
-
For liquid spills, use an inert absorbent material to contain and collect the spill.[8]
-
Clean the spill area with a detergent solution followed by a water rinse.[7]
-
Collect all contaminated materials in a sealed container for proper disposal.[7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the contaminated area until cleared by EHS.
-
3. Disposal Plan:
-
Waste Collection:
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[8]
-
Contact your institution's EHS department for specific disposal guidelines.
-
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. halyardhealth.com [halyardhealth.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. safety.duke.edu [safety.duke.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
